Lopinavir-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34?/m0/s1/i1D3,2D3,25D,34D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHKTHWMRKYKJE-JOYHXWCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O)N4CCCNC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties and structural attributes of Lopinavir-d8. This compound is the deuterated analog of Lopinavir, a potent HIV-1 protease inhibitor. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the accurate quantification of Lopinavir in biological matrices and pharmaceutical formulations, primarily through mass spectrometry-based assays.
Core Chemical and Physical Properties
This compound is a synthetic, isotopically labeled version of Lopinavir, where eight hydrogen atoms have been replaced by deuterium. This substitution imparts a higher molecular weight without significantly altering its chemical reactivity, making it an ideal internal standard for analytical applications.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₇H₄₀D₈N₄O₅ | [1][2][3] |
| Molecular Weight | 636.85 g/mol | [1][3] |
| CAS Number | 1224729-35-4, 1322625-54-6 | [4][5] |
| IUPAC Name | 2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide | [6] |
| Physical State | Solid | [2] |
| Melting Point | >96°C (decomposes) | [7] |
| Solubility | Slightly soluble in Chloroform and Methanol; Soluble in DMSO (10 mM) | [2][3] |
| Storage Conditions | Long-term storage at 2-8°C or -20°C is recommended. |
Chemical Structure
The molecular structure of this compound is complex, featuring multiple chiral centers. The deuteration is typically on the methyl and pentyl groups of the butanamide side chain.
| Identifier | Value | Reference(s) |
| SMILES | CC(C=CC=C1C)=C1OCC(N--INVALID-LINK----INVALID-LINK--C--INVALID-LINK--NC(--INVALID-LINK--([2H])C(C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])=O)=O | [3] |
| InChI | InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34?/m0/s1/i1D3,2D3,25D,34D |
Mechanism of Action: HIV-1 Protease Inhibition
Lopinavir is a peptidomimetic inhibitor of the HIV-1 protease. This viral enzyme is crucial for the proteolytic cleavage of viral polyproteins into mature, functional proteins essential for the assembly of new, infectious virions. Lopinavir's structure is designed to mimic the natural substrate of the HIV-1 protease, allowing it to bind to the active site with high affinity. However, the hydroxyethylene core of Lopinavir is non-cleavable, thus inactivating the enzyme and preventing the maturation of the virus.
References
This technical guide provides comprehensive information on Lopinavir-d8 for researchers, scientists, and drug development professionals. It covers the chemical properties, analytical applications, and mechanism of action of this deuterated analog of Lopinavir.
Quantitative Data Summary
This compound is a stable isotope-labeled version of Lopinavir, an antiretroviral protease inhibitor. It is crucial to note that there are different deuterated forms of Lopinavir available, which are distinguished by different CAS numbers and molecular formulas. The two commonly referenced forms are detailed below.
| Property | This compound | This compound |
| CAS Number | 1322625-54-6[1][2] | 1224729-35-4 |
| Molecular Formula | C₃₇H₄₀D₈N₄O₅[1][2] | C₃₇H₄₅D₃N₄O₅[3] |
| Molecular Weight | 636.85 g/mol [2] | 631.83 g/mol [4] |
| Synonyms | (αS)-N-[(1S,3S,4S)-4-[[2-(2,6-Dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide-d8[3] | (S)-N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-(methyl-d3)-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide[4] |
Experimental Protocols
This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research for the precise quantification of Lopinavir in biological matrices such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
Protocol: Quantification of Lopinavir in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is a composite methodology based on established practices for the analysis of Lopinavir in biological samples.[6][7][8][9]
1. Materials and Reagents:
-
Lopinavir analytical standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Human plasma (blank)
-
Ethyl acetate
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: A C18 column (e.g., Agilent ZORBAX Eclipse XDB-C18 or equivalent) is suitable.[7]
3. Preparation of Standard and Working Solutions:
-
Stock Solutions: Prepare individual stock solutions of Lopinavir and this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Working Solutions:
-
Prepare a series of Lopinavir working solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Prepare a this compound working solution (e.g., 20 µg/mL) by diluting the stock solution with the same solvent mixture.
-
4. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample (calibration standard, quality control, or unknown sample), add 20 µL of the this compound internal standard working solution.
-
Alkalinize the sample, for instance, by adding a small volume of a suitable base.
-
Add 1 mL of ethyl acetate and vortex for 1-2 minutes to extract the analytes.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase.
5. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mobile Phase: A common mobile phase consists of a mixture of methanol and an aqueous solution containing a buffer like 0.1% formic acid or 5 mM ammonium acetate (e.g., 80:20 v/v).[6][7]
-
Flow Rate: A typical flow rate is 0.35 mL/min.[9]
-
Injection Volume: Inject 5-10 µL of the reconstituted sample.[9]
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lopinavir: m/z 629.6 → 155.2[7]
-
This compound: The transition for this compound will be shifted according to the number of deuterium atoms. For an 8-deuterated standard, the precursor ion would be approximately m/z 637.6. The product ion may remain the same or be a deuterated fragment. The exact m/z values should be determined by direct infusion of the this compound standard.
-
-
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Lopinavir to this compound against the concentration of the calibration standards.
-
Determine the concentration of Lopinavir in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization
Mechanism of Action of Lopinavir
Lopinavir is an inhibitor of the HIV-1 protease.[10] This enzyme is critical for the lifecycle of the HIV virus as it cleaves newly synthesized polyproteins into mature, functional proteins. By inhibiting this protease, Lopinavir prevents the maturation of the virus, resulting in the production of immature and non-infectious viral particles.[10]
Caption: Mechanism of Lopinavir as an HIV-1 Protease Inhibitor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. All Products - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 4. biovista.com [biovista.com]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Lopinavir-d8, a deuterated analog of the HIV protease inhibitor Lopinavir. This compound is crucial as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of Lopinavir in biological matrices through mass spectrometry-based assays.[1] This document outlines a plausible synthetic route, detailed experimental protocols, and robust analytical methodologies for the determination of isotopic purity.
Synthesis of this compound
The synthesis of this compound involves the preparation of a deuterated key intermediate, (2S)-3-methyl-d3-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid-d5, followed by its coupling with the Lopinavir core amine. The IUPAC name of this compound, 2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide, indicates that the deuterium atoms are located on the valine-derived moiety.
A plausible synthetic approach starts with commercially available L-Valine-d8. This deuterated amino acid is then converted to the key pyrimidine-containing carboxylic acid intermediate, which is subsequently coupled with the main amine core of Lopinavir.
Proposed Synthetic Pathway
The overall synthetic strategy can be visualized as a two-stage process: the synthesis of the deuterated side chain and its subsequent coupling to the Lopinavir core.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of (2S)-3-methyl-d3-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid-d5
This procedure is adapted from known methods for the synthesis of the non-deuterated analog.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve L-Valine-d8 (1 equivalent) in a mixture of water and potassium hydroxide at 20-25°C.
-
Michael Addition: Cool the solution to 0°C and add acrylonitrile (1.1 equivalents) dropwise, maintaining the temperature below 5°C. Stir for 2-3 hours.
-
N-Alkoxycarbonylation: Add an alkyl chloroformate (e.g., methyl chloroformate, 1.1 equivalents) dropwise at 0-5°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Extraction: Acidify the reaction mixture with HCl to pH 2-3 and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-(2-cyanoethyl)-N-(alkoxycarbonyl)-L-valine-d8.
-
Reductive Cyclization: Dissolve the crude product in a suitable solvent (e.g., methanol) and add a hydrogenation catalyst (e.g., Raney Nickel). Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50-60 psi) in the presence of a base (e.g., sodium hydroxide).
-
Purification: After completion of the reaction (monitored by TLC or LC-MS), filter the catalyst and wash with methanol. Concentrate the filtrate, acidify with HCl, and extract the product. The crude product can be purified by crystallization or column chromatography to yield the desired deuterated carboxylic acid intermediate.
Step 2: Coupling to form this compound
This step involves the amide bond formation between the deuterated carboxylic acid and the Lopinavir core amine.
-
Activation of Carboxylic Acid: Dissolve (2S)-3-methyl-d3-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid-d5 (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane). Add a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 equivalents) and an activator like HOBt (1-hydroxybenzotriazole, 1.2 equivalents). Stir the mixture at 0°C for 30 minutes.
-
Coupling Reaction: To the activated acid solution, add a solution of the Lopinavir core amine, (2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide (1 equivalent), in the same solvent. Allow the reaction to proceed at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel to yield the final product.
Quantitative Data
| Step | Starting Material | Product | Yield (%) | Purity (HPLC) (%) |
| 1. Synthesis of deuterated butanoic acid | L-Valine-d8 | Intermediate Acid-d8 | 60-70 | >98 |
| 2. Coupling reaction | Intermediate Acid-d8 | This compound | 75-85 | >99 |
Isotopic Purity Analysis
The isotopic purity of this compound is a critical parameter to ensure its suitability as an internal standard. It is typically determined using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
High-Resolution Mass Spectrometry (HR-MS)
HR-MS is used to determine the distribution of isotopologues (molecules with different numbers of deuterium atoms) and to calculate the isotopic enrichment.
Experimental Workflow for HR-MS Analysis
Caption: Workflow for isotopic purity analysis by HR-MS.
Protocol for HR-MS Analysis
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute the stock solution to a working concentration of 1-10 µg/mL with the mobile phase.
-
LC-MS/MS Parameters:
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute Lopinavir.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan in high-resolution mode (resolution > 60,000).
-
Scan Range: m/z 600-650.
-
-
Data Analysis:
-
Acquire the mass spectrum of the this compound peak.
-
Identify and integrate the peak areas of the different isotopologues (d0 to d8). The theoretical exact mass of the [M+H]+ ion for Lopinavir (d0) is approximately 629.37 g/mol , and for this compound is approximately 637.42 g/mol .
-
Calculate the percentage of each isotopologue.
-
The isotopic purity is typically reported as the percentage of the desired deuterated form (d8) relative to all other isotopologues.
-
Quantitative Data for Isotopic Purity (HR-MS)
| Isotopologue | Relative Abundance (%) |
| d8 (M+8) | 98.5 |
| d7 (M+7) | 1.2 |
| d6 (M+6) | 0.2 |
| d5 (M+5) | <0.1 |
| d0-d4 | Not Detected |
| Isotopic Purity (d8) | 98.5% |
| Isotopic Enrichment | >99% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the position of the deuterium labels and to provide an independent measure of isotopic enrichment.
Experimental Workflow for NMR Analysis
Caption: Workflow for isotopic enrichment analysis by NMR.
Protocol for NMR Analysis
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). Add a known amount of a high-purity internal standard with a well-resolved signal (e.g., dimethyl sulfone).
-
¹H NMR Spectroscopy:
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the signals corresponding to the protons at the deuterated positions (which will be significantly reduced in intensity) and compare them to the integrals of protons at non-deuterated positions within the molecule.
-
The isotopic enrichment can be calculated by comparing the relative integrals of the signals from the deuterated and non-deuterated forms.
-
-
²H NMR Spectroscopy:
-
Acquire a ²H NMR spectrum.
-
The presence of signals at the expected chemical shifts confirms the positions of deuterium labeling.
-
Quantitative ²H NMR can also be used to determine the isotopic enrichment.
-
Data Interpretation
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the isopropyl group and the adjacent methine proton of the butanamide moiety will be significantly diminished compared to the spectrum of non-deuterated Lopinavir. By comparing the integration of these reduced signals to a stable, non-deuterated signal within the molecule (e.g., aromatic protons), the degree of deuteration can be calculated.
Conclusion
The synthesis of this compound with high isotopic purity is achievable through a multi-step process involving the preparation of a key deuterated intermediate followed by coupling to the core amine structure. Rigorous analytical characterization using HR-MS and NMR spectroscopy is essential to confirm the isotopic purity and the position of the deuterium labels. This ensures the reliability of this compound as an internal standard for accurate bioanalytical applications in drug development and clinical research.
References
- 1. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
This guide provides a detailed examination of the mechanism of action of Lopinavir, an essential antiretroviral agent. It is intended for researchers, scientists, and professionals in drug development, offering insights into its molecular interactions, pharmacological properties, and the experimental methodologies used for its characterization. The role of its deuterated analogue, Lopinavir-d8, in research contexts is also elucidated.
Introduction to Lopinavir and the Role of this compound
Lopinavir is a potent and selective second-generation protease inhibitor used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infections.[1][2] It is almost exclusively co-administered with a low dose of Ritonavir, another protease inhibitor that acts as a pharmacokinetic enhancer.[3][4] This combination, marketed as Kaletra®, is crucial because Ritonavir potently inhibits the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for the extensive first-pass metabolism of Lopinavir.[1][5] By inhibiting CYP3A4, Ritonavir "boosts" the plasma concentration and prolongs the half-life of Lopinavir, thereby enhancing its antiviral efficacy.[1][3][6]
This compound is a deuterated version of Lopinavir, where eight hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling does not alter the fundamental mechanism of action of the drug. Its primary application is in pharmacokinetic studies, where it serves as an invaluable internal standard for mass spectrometry-based quantification of Lopinavir in biological samples. The distinct mass of this compound allows it to be differentiated from the non-deuterated drug, ensuring accurate and precise concentration measurements.
Core Mechanism of Action: Inhibition of HIV-1 Protease
The primary target of Lopinavir is the HIV-1 protease, a dimeric aspartic protease essential for the viral life cycle.[3][7] This enzyme is responsible for cleaving newly synthesized Gag-Pol polyprotein precursors into mature, functional viral proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself.[3][5] This cleavage process, known as viral maturation, is a critical step for producing infectious virions.[1][7]
Lopinavir is a peptidomimetic inhibitor, designed to mimic the structure of the natural peptide linkage that the HIV-1 protease cleaves.[3] However, it contains a non-cleavable hydroxyethylene scaffold.[3] By competitively binding to the active site of the protease with very high affinity, Lopinavir prevents the enzyme from processing the Gag-Pol polyproteins.[3][7] Consequently, only immature, non-infectious viral particles are produced, which are incapable of infecting new cells.[1][3] This action effectively halts the viral replication cycle and reduces the viral load in infected individuals.[5]
Pharmacokinetic Boosting by Ritonavir
Lopinavir administered alone has poor oral bioavailability due to extensive metabolism by CYP3A isoenzymes in the liver and intestines.[1][3] Ritonavir is a potent inhibitor of these enzymes.[1] Co-administration of a low, sub-therapeutic dose of Ritonavir with Lopinavir significantly increases Lopinavir's plasma concentrations and extends its half-life, a strategy known as "pharmacokinetic boosting."[3][8] This allows for less frequent dosing and helps to overcome resistance.[1]
Quantitative Pharmacological Data
The potency of Lopinavir is characterized by several key pharmacological parameters. These values are crucial for determining dosage, assessing potential for resistance, and comparing its activity with other antiretroviral agents.
| Parameter | Value | Condition / Notes | Reference |
| Ki (Inhibition Constant) | 1.3 pM | Cell-free assay against wild-type HIV-1 protease. | [9][10] |
| 3.6 - 4.9 pM | Against mutant HIV-1 protease variants (V82A, V82F, V82T). | [9] | |
| IC50 (Half Maximal Inhibitory Concentration) | 6.5 nM | Against HIV cultured in peripheral blood mononuclear cells. | [10] |
| 17 nM | In MT4 cells (absence of human serum). | [9] | |
| 102 nM | In MT4 cells (presence of 50% human serum). | [9] | |
| 0.64 - 0.77 ng/mL | Estimated serum-free IC50 value. | [11] | |
| Protein Binding | >98% | Binds to alpha-1-acid glycoprotein and albumin. | [2][3] |
| Oral Bioavailability | ~25% (in rats, alone) | Significantly increased with Ritonavir co-administration. | [9] |
| Elimination Half-life | 5 - 6 hours | When co-administered with Ritonavir. | [1][2] |
Experimental Protocols
The characterization of Lopinavir's mechanism of action relies on standardized in vitro assays. Below are outlines of key experimental methodologies.
This assay is used to determine the inhibitory activity of compounds like Lopinavir against the HIV-1 protease enzyme.
-
Principle: The assay utilizes a synthetic peptide substrate labeled with a fluorophore and a quencher (FRET - Förster Resonance Energy Transfer). In its intact state, the quencher suppresses the fluorescence of the fluorophore. When the HIV-1 protease cleaves the substrate, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.[12]
-
Methodology:
-
Reagent Preparation: Reconstitute recombinant HIV-1 protease enzyme, the FRET peptide substrate, and the test inhibitor (Lopinavir) in an appropriate assay buffer.
-
Reaction Setup: In a 96-well microplate, add the test inhibitor at various concentrations to designated wells. Include wells for a positive control (a known inhibitor like Pepstatin A) and a negative/enzyme control (no inhibitor).
-
Enzyme Addition: Add the diluted HIV-1 protease solution to all wells except for a no-enzyme blank. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the FRET substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes) for 1-3 hours at 37°C, with excitation/emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 330/450 nm).
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Determine the percentage of inhibition for each concentration of Lopinavir relative to the enzyme control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
This assay measures the ability of Lopinavir to inhibit HIV-1 replication in a cellular context.
-
Principle: Susceptible host cells (e.g., MT-4 T-lymphoid cells or peripheral blood mononuclear cells) are infected with HIV-1 in the presence of varying concentrations of the antiviral drug. The effectiveness of the drug is determined by measuring a marker of viral replication after a set incubation period.
-
Methodology:
-
Cell Culture: Culture MT-4 cells or other susceptible cell lines in appropriate media.
-
Drug Dilution: Prepare a serial dilution of Lopinavir in the cell culture medium.
-
Infection: Pre-incubate cells with the diluted Lopinavir for a short period. Then, add a known amount of HIV-1 virus stock to infect the cells.
-
Incubation: Incubate the infected cells for several days (e.g., 4-5 days) to allow for viral replication.
-
Quantification of Viral Replication: Measure the extent of viral replication. Common methods include:
-
MTT Assay: Measures cell viability. Uninhibited viral replication leads to cell death (cytopathic effect), which is prevented by an effective drug.
-
p24 Antigen ELISA: Measures the concentration of the viral core protein p24 in the culture supernatant, which is a direct marker of viral production.
-
-
Data Analysis: Plot the measured endpoint (e.g., cell viability, p24 concentration) against the drug concentration to determine the EC50 (Effective Concentration) or IC50 value, representing the concentration at which 50% of viral replication is inhibited.
-
Conclusion
Lopinavir is a highly potent, peptidomimetic inhibitor of the HIV-1 protease. Its mechanism of action involves the competitive blockade of the enzyme's active site, preventing the maturation of viral particles and thereby halting the replication cycle. The clinical utility of Lopinavir is critically dependent on its co-formulation with Ritonavir, which acts as a pharmacokinetic booster to overcome Lopinavir's extensive metabolism. The deuterated analogue, this compound, serves as an essential tool for the precise quantification of the drug in research and clinical studies, but its biological mechanism is identical to that of Lopinavir. The experimental protocols detailed herein form the basis for the continued evaluation and characterization of protease inhibitors in the field of antiretroviral drug development.
References
- 1. Lopinavir/ritonavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lopinavir - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Lopinavir/ritonavir - Wikipedia [en.wikipedia.org]
- 5. ruclear.co.uk [ruclear.co.uk]
- 6. HIV Medications: Antiretroviral Therapy (ART) - Types, Brand Names, and How They Work [webmd.com]
- 7. Lopinavir/ritonavir in the treatment of HIV-1 infection: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lopinavir and Ritonavir: MedlinePlus Drug Information [medlineplus.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Lopinavir-d8. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard for the quantification of Lopinavir. This guide synthesizes data from technical datasheets, stability studies, and handling guidelines to ensure the integrity and accuracy of research outcomes.
Core Stability and Storage Data
The stability and proper storage of this compound are paramount for its effective use as an internal standard in analytical methods such as GC- or LC-MS[1][2]. Incorrect handling and storage can lead to degradation, compromising the accuracy of quantitative analyses.
Recommended Storage Conditions
This compound is a hygroscopic solid that requires specific storage conditions to maintain its integrity over time[2][3]. The consensus from various suppliers and safety data sheets indicates the following:
| Parameter | Recommended Condition | Source |
| Long-term Storage Temperature | -20°C | [1][2] |
| Shipping Temperature | Wet ice in the continental US; may vary elsewhere. | [1] |
| Atmosphere | Under inert atmosphere. | [2][3] |
| Protection from | Moisture (hygroscopic). | [2][3] |
Stability Profile
Under the recommended storage conditions, this compound is a stable compound.
| Form | Stability | Source |
| Solid | ≥ 4 years at -20°C. | [1] |
Forced Degradation and Stability-Indicating Studies
While specific forced degradation studies on this compound are not extensively published, the stability of its non-deuterated counterpart, Lopinavir, has been thoroughly investigated under various stress conditions. It is reasonable to infer that this compound would exhibit a similar degradation profile. These studies are crucial for developing stability-indicating analytical methods.
Forced degradation studies on Lopinavir have been conducted under hydrolytic (acidic, basic, and neutral), oxidative, thermal, and photolytic conditions[4][5][6].
Summary of Lopinavir Degradation under Stress Conditions
| Stress Condition | Observations | Source |
| Acid Hydrolysis | Lopinavir shows degradation under acidic conditions. | [4][6] |
| Base Hydrolysis | The drug is susceptible to degradation in basic media. | [4][6] |
| Neutral Hydrolysis | Stress testing in neutral aqueous solutions has been performed. | [6] |
| Oxidative Degradation | Lopinavir is subjected to degradation by oxidizing agents like hydrogen peroxide. | [4][6] |
| Thermal Degradation | The stability of Lopinavir has been assessed under elevated temperatures. | [4][7] |
| Photolytic Degradation | Exposure to light can lead to degradation. | [4][5] |
Experimental Protocols: Stability-Indicating HPLC Method
The development of a stability-indicating High-Performance Liquid Chromatography (RP-HPLC) method is essential for separating and quantifying Lopinavir from its degradation products, ensuring the accurate assessment of its stability.
Example Protocol for Forced Degradation of Lopinavir
The following is a representative protocol for conducting forced degradation studies on Lopinavir, which can be adapted for this compound.
-
Preparation of Stock Solution: A stock solution of Lopinavir is prepared in a suitable solvent such as methanol or a mixture of buffer and acetonitrile[6].
-
Acid Degradation: The stock solution is treated with an acid (e.g., 2 N HCl) and refluxed at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes)[6]. The solution is then neutralized and diluted to a known concentration for analysis.
-
Base Degradation: The stock solution is treated with a base (e.g., 2 N NaOH) and refluxed under similar conditions as the acid degradation study[6]. The resulting solution is neutralized and prepared for analysis.
-
Oxidative Degradation: The stock solution is exposed to an oxidizing agent (e.g., 20% H₂O₂) at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes)[6].
-
Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 60°C) for an extended period (e.g., 10 days)[7]. A solution of the stressed sample is then prepared for analysis.
-
Photolytic Degradation: A solution of the drug is exposed to UV light to assess its photostability[4].
-
Analysis: All stressed samples are analyzed by a validated stability-indicating HPLC method, typically using a C18 column and a mobile phase consisting of a buffer and an organic solvent like acetonitrile[4][8]. The chromatograms are evaluated to separate the main peak from any degradation products.
Visualizing Methodologies and Pathways
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a pharmaceutical compound like this compound.
Caption: Workflow for Forced Degradation and Stability Analysis.
Lopinavir Metabolism Pathway
Lopinavir is primarily metabolized in the liver by the cytochrome P450 system, almost exclusively by the CYP3A isozyme[9]. Ritonavir, a potent inhibitor of CYP3A, is co-administered with Lopinavir to increase its plasma concentration and prolong its half-life.
Caption: Metabolic Pathway of Lopinavir.
Mechanism of Action: HIV Protease Inhibition
Lopinavir is a peptidomimetic inhibitor of HIV-1 protease. By binding to the active site of the enzyme, it prevents the cleavage of the Gag-Pol polyprotein, which is a crucial step in the maturation of the virus. This results in the production of immature, non-infectious viral particles.
Caption: Lopinavir's Mechanism of Action.
Conclusion
This technical guide provides essential information on the stability and storage of this compound for research and development purposes. Adherence to the recommended storage conditions of -20°C under an inert atmosphere is critical for maintaining the long-term stability of the compound. While specific stability studies on the deuterated form are limited, the extensive data on Lopinavir offers a reliable proxy for understanding its degradation pathways and for the development of robust, stability-indicating analytical methods. The provided experimental workflow and pathway diagrams serve as valuable resources for researchers working with this important internal standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound CAS#: 1322625-54-6 [m.chemicalbook.com]
- 3. This compound | 1322625-54-6 [amp.chemicalbook.com]
- 4. rjptonline.org [rjptonline.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. A Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Lopinavir and Ritonavir in Bulk and Tablet Dosage Form - ProQuest [proquest.com]
- 9. go.drugbank.com [go.drugbank.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Lopinavir-d8, a deuterated analog of the HIV-1 protease inhibitor, Lopinavir. Understanding the solubility of active pharmaceutical ingredients (APIs) is critical for drug development, influencing formulation strategies, bioavailability, and analytical method development. This document compiles available solubility data, outlines experimental protocols for its determination, and provides context regarding the mechanism of action and analytical workflows.
Core Concept: Solubility of this compound
This compound is a stable, isotopically labeled version of Lopinavir, intended for use as an internal standard in quantitative analysis by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS). While comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively published, available information from chemical suppliers and data for the non-deuterated parent compound, Lopinavir, provide valuable insights.
The Impact of Deuteration on Solubility
The substitution of hydrogen with its heavier isotope, deuterium, can subtly alter the physicochemical properties of a molecule.[1][2][3] While the changes are generally not drastic, they can influence factors like bond strength, intermolecular interactions, and crystal lattice energy, which in turn can affect solubility.[4] In some instances, deuterated compounds have shown a slight increase in aqueous solubility compared to their non-deuterated counterparts.[4] However, these effects are not always predictable and are compound-specific.[3] Therefore, while the solubility data for Lopinavir can serve as a useful reference, experimental determination for this compound is recommended for precise applications.
Quantitative Solubility Data
The following tables summarize the available quantitative and qualitative solubility data for both this compound and its non-deuterated form, Lopinavir.
Table 1: Solubility of this compound
| Solvent | Solubility | Data Type |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Quantitative |
| Chloroform | Slightly Soluble | Qualitative |
| Methanol | Slightly Soluble | Qualitative |
Table 2: Solubility of Lopinavir (Non-deuterated)
| Solvent | Solubility | Data Type |
| Ethanol | ~20 mg/mL | Quantitative |
| Dimethyl Sulfoxide (DMSO) | ~14 mg/mL | Quantitative |
| Dimethylformamide (DMF) | ~14 mg/mL | Quantitative |
| Water | Practically Insoluble[5][6] | Qualitative |
| Aqueous Buffers | Sparingly Soluble | Qualitative |
Note: The qualitative descriptors "Slightly Soluble," "Sparingly Soluble," and "Practically Insoluble" are based on general pharmaceutical definitions and indicate a low degree of solubility.
Experimental Protocols
A standardized and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . This method is widely accepted in pharmaceutical research.
Shake-Flask Method for Equilibrium Solubility Determination
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Sealed glass vials or flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or LC-MS system
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be visually apparent.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.
-
-
Phase Separation:
-
Once equilibrium is achieved, remove the vials from the shaker.
-
Allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
Carefully withdraw the supernatant (the saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute a known volume of the filtered saturated solution with an appropriate solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or LC-MS method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor.
-
Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
-
Visualizations
Mechanism of Action of Lopinavir
Lopinavir is an inhibitor of the HIV-1 protease, an enzyme crucial for the viral life cycle. By inhibiting this enzyme, Lopinavir prevents the cleavage of the Gag-Pol polyprotein, resulting in the production of immature and non-infectious viral particles.
Caption: Mechanism of action of Lopinavir as an HIV-1 protease inhibitor.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound using the shake-flask method followed by HPLC analysis.
Caption: A generalized workflow for determining solubility.
References
- 1. Deuterium - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lopinavir | C37H48N4O5 | CID 92727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. extranet.who.int [extranet.who.int]
Methodological & Application
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lopinavir is a potent HIV-1 protease inhibitor often co-administered with ritonavir to increase its bioavailability.[1][2] Accurate and reliable quantification of lopinavir in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. This document provides a detailed protocol for the determination of lopinavir in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with Lopinavir-d8 as the internal standard. This compound is the deuterium-labeled form of lopinavir and serves as an ideal internal standard due to its similar chemical and physical properties to the analyte, ensuring accurate quantification by correcting for variations during sample preparation and analysis.[3][4][5][6]
Quantitative Data Summary
The following table summarizes key quantitative parameters from various validated LC-MS/MS methods for lopinavir analysis.
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | Lopinavir | Lopinavir | Lopinavir |
| Internal Standard | Telmisartan | This compound | 2H5-Saquinavir |
| Matrix | Human Plasma | Human Plasma | Human Plasma, Ultrafiltrate, PBMCs |
| Linearity Range | 62.5 - 10000 ng/mL | Not Specified | 4.0 - >4000 ng/mL (Plasma) |
| Lower Limit of Quantification (LLOQ) | 15 pg/mL | Not Specified | 4.0 ng/mL (Plasma) |
| Retention Time (Lopinavir) | Not Specified | Not Specified | < 6 min |
| MRM Transition (Lopinavir) | m/z 629.6 → 155.2[7] | m/z 629.30 → 447.30[8] | Not Specified |
| MRM Transition (Internal Standard) | m/z 515.2 → 276.2 (Telmisartan)[7] | m/z 637.40 → 447.30 (this compound)[8] | Not Specified |
| Intra-day Precision | < 15%[7] | Not Specified | 6.2% - 14.0%[9] |
| Inter-day Precision | < 15%[7] | Not Specified | 6.2% - 14.0%[9] |
| Absolute Recovery | > 75%[7] | Not Specified | 98.7% - 111.5% (Accuracy)[9] |
Experimental Protocols
This section details the methodology for the quantification of lopinavir in human plasma using this compound as an internal standard.
Materials and Reagents
-
Lopinavir reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (≥98%)
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (blank)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
Liquid-liquid extraction solvent (e.g., ethyl acetate)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: A C18 column, such as an Agilent ZORBAX Eclipse XDB-C18 or a Hypurity Advance C18 (50 x 4.6 mm, 5 µm), is suitable.[7][8]
Sample Preparation
Sample preparation is a critical step to remove matrix interferences and ensure accurate quantification. A combination of protein precipitation and liquid-liquid extraction is a common and effective approach.[7]
-
Spiking: To 100 µL of human plasma, add a known concentration of this compound internal standard solution. For calibration standards and quality control samples, add the appropriate concentration of lopinavir standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 1 mL of ethyl acetate and vortex for 2 minutes.[7]
-
Centrifugation: Centrifuge at 5,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: Agilent ZORBAX Eclipse XDB-C18 or equivalent.[7]
-
Mobile Phase: A common mobile phase is a mixture of methanol and 0.1% formic acid in water (e.g., 80:20 v/v).[7] Another option is 5 mM ammonium acetate in methanol and water (e.g., 85:15 v/v).[8]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ion Source Temperature: 500°C.
-
Ion Spray Voltage: 5500 V.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for Lopinavir quantification.
Caption: Role of an internal standard in quantitative analysis.
References
- 1. Rapid, simultaneous determination of lopinavir and ritonavir in human plasma by stacking protein precipitations and salting-out assisted liquid/liquid extraction, and ultrafast LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ejtcm.gumed.edu.pl [ejtcm.gumed.edu.pl]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. caymanchem.com [caymanchem.com]
- 6. clearsynth.com [clearsynth.com]
- 7. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Monitoring of lopinavir and ritonavir in peripheral blood mononuclear cells, plasma, and ultrafiltrate using a selective and highly sensitive LC/MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lopinavir is a protease inhibitor widely used in the treatment of HIV infection, often in combination with other antiretroviral drugs. Therapeutic drug monitoring of lopinavir is crucial to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lopinavir in human plasma, utilizing its stable isotope-labeled analog, Lopinavir-d8, as the internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.[1] This method is suitable for pharmacokinetic studies, bioequivalence studies, and routine therapeutic drug monitoring.
Experimental Protocols
1. Materials and Reagents
-
Lopinavir reference standard (≥98% purity)
-
This compound internal standard (≥98% purity)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve lopinavir and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the lopinavir primary stock solution with a 50:50 (v/v) methanol:water mixture to create working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 (v/v) methanol:water mixture to obtain a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for blank, calibration standards, QC samples, and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Spike 10 µL of the respective lopinavir working standard solutions into the calibration and QC tubes. For blank and unknown samples, add 10 µL of the 50:50 methanol:water mixture.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except the blank. Add 20 µL of the 50:50 methanol:water mixture to the blank.
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
4. Liquid Chromatography Conditions
The chromatographic separation is critical for resolving lopinavir from endogenous plasma components.
| Parameter | Condition |
| LC System | A high-performance liquid chromatography (HPLC) system capable of gradient elution is recommended. |
| Column | A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for this separation.[2] |
| Mobile Phase A | 0.1% Formic acid in water or 5 mM Ammonium Acetate in water.[2][3] |
| Mobile Phase B | Acetonitrile or Methanol.[2][3] |
| Flow Rate | 0.30 mL/min.[2] |
| Injection Volume | 5 µL.[2] |
| Column Temperature | 25°C.[4] |
| Elution | An isocratic elution with a mobile phase composition of 80:20 (v/v) Acetonitrile:0.1% Formic Acid in water can be used.[2] Alternatively, a gradient elution can be employed for better separation. |
5. Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode is used for detection.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive. |
| Scan Type | Multiple Reaction Monitoring (MRM). |
| MRM Transitions | Lopinavir: The precursor to product ion transition is m/z 629.4 → 447.2.[5] Other reported transitions include m/z 629.83 → 447.38 and m/z 629.6 → 155.2.[2][6] This compound: The precursor to product ion transition would be approximately m/z 637.4 → 455.2 (based on an 8 Da mass shift). Final optimization of the transition is recommended. |
| Source Temperature | 120°C.[2] |
| Desolvation Gas Temp | 400°C.[2] |
| Capillary Voltage | 3.0 kV.[2] |
| Collision Energy | Approximately 25 V (optimization is recommended for specific instrumentation).[2] |
| Cone Gas Flow | 100 L/hr.[2] |
Data Presentation
Table 1: Method Validation Parameters
The following table summarizes the typical validation parameters for a robust LC-MS/MS method for lopinavir quantification. The data presented here is a synthesis from multiple sources.
| Parameter | Result |
| Linearity Range | 10 - 150 ng/mL.[2] Other studies have shown linearity from 62.5 - 10000 ng/mL.[6] |
| Correlation Coefficient (r²) | > 0.998.[2] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL.[2] Some methods have achieved LLOQs as low as 1 ng/mL.[7] |
| Intra-day Precision (%RSD) | < 15%.[6] |
| Inter-day Precision (%RSD) | < 15%.[6] |
| Accuracy (% Recovery) | 102.46 - 110.66%.[2] Other sources report recovery greater than 75%.[6] |
| Extraction Recovery | > 85%.[7] |
Mandatory Visualization
Caption: Experimental workflow for lopinavir quantification.
Caption: Key parameters for method validation.
References
- 1. clearsynth.com [clearsynth.com]
- 2. ijper.org [ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of lopinavir and ritonavir in blood plasma, seminal plasma, saliva and plasma ultra-filtrate by liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of lopinavir in human hair samples. The described methodology utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with Lopinavir-d8 as the internal standard (IS), ensuring high sensitivity and selectivity. This method is crucial for long-term adherence monitoring in patients undergoing antiretroviral therapy.
Lopinavir, an HIV protease inhibitor, is a key component of highly active antiretroviral therapy (HAART).[1][2] Measuring its concentration in hair provides a valuable tool for assessing long-term drug exposure and adherence to treatment regimens, which is often a challenge with traditional monitoring methods like plasma level determination.[3][4][5]
Experimental Protocols
Sample Preparation and Extraction
The initial step involves the collection and processing of hair samples to extract the target analyte, lopinavir.
Materials and Reagents:
-
Acetonitrile (HPLC grade)[8]
-
Trifluoroacetic acid (TFA)[3]
-
Deionized water
-
Scissors
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Decontamination: Wash the hair samples (approximately 10-20 mg) sequentially with deionized water and acetone to remove external contaminants.[8] Allow the samples to air dry completely.
-
Segmentation: Cut the decontaminated hair into small segments of approximately 1-2 mm in length to increase the surface area for efficient extraction.[6][7][9]
-
Extraction:
-
Place the weighed hair segments (around 10 mg) into a clean centrifuge tube.[7]
-
Add 950 µL of methanol and 50 µL of the this compound internal standard working solution.[7]
-
Incubate the mixture in a shaking water bath at 37°C for at least 14-16 hours (overnight).[6][7][9]
-
Alternatively, an extraction solution of methanol and trifluoroacetic acid (9:1 v/v) can be used.[3]
-
-
Liquid-Liquid Extraction (for enhanced purity):
-
Sample Concentration:
-
Reconstitution: Reconstitute the dried residue in 50-100 µL of the mobile phase used for the LC-MS/MS analysis.[7] Vortex briefly and transfer to an autosampler vial for injection.
LC-MS/MS Analysis
The analysis of the extracted samples is performed using a liquid chromatograph coupled to a tandem mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6][7]
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., BDS-C18, 100 x 4.6 mm) is commonly used.[6]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile, water, and acetic acid (e.g., 55:45:0.15 v/v/v) with an ammonium acetate buffer (e.g., 4 mM).[6]
-
Flow Rate: A flow rate of 0.8 mL/min is a common starting point.[6]
-
Injection Volume: 20 µL.[1]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[6][7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[3][6]
-
MRM Transitions:
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated methods for lopinavir determination in hair.
| Parameter | Lopinavir | Ritonavir (often co-administered) | Reference |
| Linearity Range (ng/mg) | 0.05 - 20 | 0.01 - 4.0 | [6][9] |
| 8 - 12500 (pg/mg) | 8 - 5000 (pg/mg) | [7] | |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mg | 0.01 ng/mg | [6] |
| 8 pg/mg | 8 pg/mg | [7] | |
| Intra-day Precision (%CV) | < 15% | < 15% | [6][7] |
| Inter-day Precision (%CV) | < 15% | < 15% | [6][7] |
| Accuracy | 89% - 110% | 89% - 110% | [6] |
| Recovery | 91.1% - 113.7% | 91.1% - 113.7% | [7] |
Note: pg/mg can be converted to ng/mg by dividing by 1000.
Method Validation and Quality Control
For reliable results, the analytical method should be thoroughly validated according to established guidelines. Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Matrix Effect: The effect of co-eluting, interfering substances on the ionization of the target analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the validity of the results.[6]
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the quantification of lopinavir in hair samples. This methodology is a valuable tool for clinical and research settings focused on monitoring long-term adherence to antiretroviral therapy, which has been shown to be strongly associated with virologic success.[3][4][12] The high sensitivity and specificity of this method allow for the use of small hair samples, making it a minimally invasive procedure for patients.[6][12]
References
- 1. ejtcm.gumed.edu.pl [ejtcm.gumed.edu.pl]
- 2. bepls.com [bepls.com]
- 3. Using Lopinavir Concentrations in Hair Samples to Assess Treatment Outcomes on Second-Line Regimens Among Asian Children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Lopinavir Concentrations in Hair Samples to Assess Treatment Outcomes on Second-Line Regimens Among Asian Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mahidol IR [repository.li.mahidol.ac.th]
- 6. Sensitive analysis of anti-HIV drugs, efavirenz, lopinavir and ritonavir, in human hair by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Six Antiretroviral Drugs in Human Hair Using an LC-ESI+-MS/MS Method: Application to Adherence Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. clearsynth.com [clearsynth.com]
- 11. veeprho.com [veeprho.com]
- 12. Brief Report: Lopinavir Hair Concentrations are the Strongest Predictor of Viremia in HIV-infected Asian Children and Adolescents on Second-line Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lopinavir is a potent HIV-1 protease inhibitor, administered with ritonavir to enhance its pharmacokinetic profile. It is highly protein-bound in human plasma (98-99%), primarily to alpha-1-acid glycoprotein (AAG) and albumin.[1][2] Consequently, only a small fraction of the drug is unbound and pharmacologically active. In certain physiological conditions, such as pregnancy or inflammatory states, plasma protein concentrations can change, potentially altering the unbound fraction of lopinavir and impacting its efficacy and toxicity.[3][4] Therefore, the measurement of unbound lopinavir concentrations is crucial for therapeutic drug monitoring (TDM) and in research settings to ensure optimal patient outcomes.
This document provides detailed application notes and protocols for the determination of unbound lopinavir concentrations in human plasma using Lopinavir-d8 as an internal standard, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
The method involves the separation of the unbound drug from the protein-bound drug in a plasma sample using ultrafiltration. This compound, a stable isotope-labeled version of lopinavir, is added to the plasma sample as an internal standard to account for variability during sample preparation and analysis. Following ultrafiltration, the unbound lopinavir and this compound in the ultrafiltrate are quantified using a validated LC-MS/MS method. The use of a deuterated internal standard is critical for accurate quantification as it shares similar physicochemical properties with the analyte, ensuring comparable behavior during extraction and ionization.
Data Presentation
The following tables summarize quantitative data from various studies on lopinavir concentrations and LC-MS/MS method validation parameters.
Table 1: Comparison of Total and Unbound Lopinavir Concentrations in Different Patient Populations
| Patient Population | Total Lopinavir Concentration (ng/mL) | Unbound Lopinavir Concentration (ng/mL) | Percentage Unbound (%) | Reference |
| HIV-infected adults (standard dose) | 5500 ± 4000 (Ctrough) | - | - | [5] |
| HIV-infected pregnant women (3rd trimester) | 64,100 (AUC0-12h) | 1,600 (AUC0-12h) | ~1.18-1.28 | [4][6] |
| HIV-infected patients co-administered with Amprenavir | Decreased | Decreased | Median fu of 0.011 vs 0.0088 (LPV alone) | [7][8] |
| COVID-19 Patients | 14,200 (median) | 140 (median) | - | [3] |
Table 2: LC-MS/MS Method Validation Parameters for Lopinavir Quantification
| Parameter | Lopinavir | This compound | Reference |
| Linearity Range | 1 - 1,000 ng/mL (plasma); 10 - 1,000 ng/mL (ultrafiltrate) | - | [9] |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL (plasma); 10 pg/mL (ultrafiltrate) | - | [9] |
| Intra-day Precision (%CV) | < 15% | - | [10] |
| Inter-day Precision (%CV) | < 15% | - | [10] |
| Accuracy (%) | 85-115% | - | [10] |
| Recovery (%) | > 75% | - | [9] |
| Precursor ion (m/z) | 629.30 | 637.40 | [11][12] |
| Product ion (m/z) | 447.30 | 447.30 | [11][12] |
Experimental Protocols
Materials and Reagents
-
Lopinavir analytical standard
-
This compound (internal standard)
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Centrifugal ultrafiltration devices (e.g., Amicon® Ultra, with a molecular weight cutoff of 30 kDa)
-
Microcentrifuge
-
Vortex mixer
-
Analytical balance
-
Calibrated pipettes
-
LC-MS/MS system (e.g., Waters Acquity UPLC with a triple quadrupole mass spectrometer)
-
C18 analytical column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)
Preparation of Stock and Working Solutions
-
Lopinavir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of lopinavir in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard Solutions: Serially dilute the lopinavir stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for calibration curves and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 20 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation: Ultrafiltration
-
Pre-condition the Ultrafiltration Device: To minimize non-specific binding of lopinavir to the device, pre-treat the ultrafiltration units. A common method is to wash the device with a solution of 0.1 M NaOH followed by two rinses with ultrapure water. Alternatively, pre-treating with a Tween-20 or Tween-80 solution has been shown to be effective.[13] After pre-treatment, ensure the device is completely dry.
-
Sample Spiking: To a 1.5 mL microcentrifuge tube, add 500 µL of human plasma sample.
-
Internal Standard Addition: Add a small volume (e.g., 10 µL) of the this compound working solution to the plasma sample and vortex briefly.
-
Incubation: Incubate the sample at 37°C for 30 minutes to allow for drug-protein binding equilibrium.
-
Ultrafiltration: Transfer the plasma sample to the pre-conditioned ultrafiltration device.
-
Centrifugation: Centrifuge the device according to the manufacturer's instructions (e.g., 14,000 x g for 20 minutes at 25°C).[14]
-
Collect Ultrafiltrate: Carefully collect the ultrafiltrate from the collection tube. This fraction contains the unbound lopinavir and this compound.
-
Sample Dilution (if necessary): The ultrafiltrate can be directly injected into the LC-MS/MS system or diluted with the mobile phase if the concentrations are expected to be high.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Optimize MS parameters: Dwell time, collision energy, and cone voltage should be optimized for the specific instrument used to achieve maximum sensitivity.
-
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of lopinavir to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Quantification: Determine the concentration of unbound lopinavir in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Mechanism of action of Lopinavir in inhibiting HIV replication.
Caption: Workflow for measuring unbound lopinavir concentration.
Conclusion
The accurate measurement of unbound lopinavir concentrations is essential for optimizing therapy and for research in special patient populations. The use of this compound as an internal standard in combination with ultrafiltration and LC-MS/MS provides a robust and reliable method for this purpose. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and clinicians in the field of HIV treatment and pharmacology. It is important to note that method validation is critical and should be performed in each laboratory to ensure the accuracy and precision of the results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lopinavir - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Protein Binding of Lopinavir and Ritonavir During Four Phases of Pregnancy: Implications for Treatment Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic drug monitoring of lopinavir/ritonavir given alone or with a non-nucleoside reverse transcriptase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Significant Decreases in both Total and Unbound Lopinavir and Amprenavir Exposures during Co-administration: ACTG Protocol A5143/A5147s Results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brief Report: Significant Decreases in Both Total and Unbound Lopinavir and Amprenavir Exposures During Coadministration: ACTG Protocol A5143/A5147s Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of total and unbound concentrations of lopinavir in plasma using liquid chromatography-tandem mass spectrometry and ultrafiltration methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pretreatment and non-specific binding in ultrafiltration device: Impact on protease inhibitor quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Sequential Ultrafiltration Method to Enhance the Accuracy and Throughput in Plasma Protein Binding Tests - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analytical method for the simultaneous quantification of the antiretroviral drugs lopinavir and ritonavir in human plasma. The method utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with Lopinavir-d8 serving as the internal standard (IS) for accurate and precise quantification. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Validation data is presented to demonstrate the method's reliability for clinical research and therapeutic drug monitoring.
Introduction
Lopinavir and ritonavir are protease inhibitors commonly co-administered for the treatment of human immunodeficiency virus (HIV) infection.[1] Ritonavir boosts the pharmacokinetic profile of lopinavir by inhibiting its metabolism.[2] Therapeutic drug monitoring of lopinavir and ritonavir is crucial to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions. This application note describes a validated LC-MS/MS method for their simultaneous determination in human plasma, employing a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision.
Principle of the Method
The analytical method involves the extraction of lopinavir, ritonavir, and the internal standard (this compound) from human plasma. The separation of the analytes is achieved using reverse-phase high-performance liquid chromatography (HPLC). Detection and quantification are performed by a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. The use of a stable isotope-labeled internal standard, which has nearly identical physicochemical properties to the analyte but a different mass, corrects for variations in sample preparation and instrument response, leading to highly reliable results.
Caption: Experimental workflow for the LC-MS/MS analysis of lopinavir and ritonavir.
Experimental Protocols
Materials and Reagents
-
Lopinavir and Ritonavir reference standards
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Human plasma (K2EDTA as anticoagulant)[3]
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[3] or protein precipitation and liquid-liquid extraction solvents.
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
An electrospray ionization (ESI) source.
-
A C18 analytical column (e.g., Agilent Zobax Extend-C18, 1.8 µm, 2.1 mm x 30 mm).[4]
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve lopinavir, ritonavir, and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the lopinavir and ritonavir stock solutions in a mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration of 20 µg/mL.[3]
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation Protocol (Solid-Phase Extraction)
-
To 50 µL of plasma sample, add 25 µL of the this compound internal standard working solution and vortex.[3]
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Parameters
Liquid Chromatography:
| Parameter | Value |
| Column | Hy-purity Advance, 50 x 4.6 mm, 5µm (Thermo Scientific)[3] |
| Mobile Phase | 5 mM Ammonium Acetate in Methanol (85:15, v/v)[3] |
| Flow Rate | 0.5 mL/min[4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Mass Spectrometry:
| Parameter | Lopinavir | Ritonavir | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Parent Ion (m/z) | 629.30 | 721.40 | 637.40 |
| Product Ion (m/z) | 447.30 | 296.20 | 447.30 |
| Ion Spray Voltage | 5000 V | 5000 V | 5000 V |
Data Presentation
The following tables summarize the quantitative data from method validation studies.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Lopinavir | 50.587 - 7026.018 | > 0.99 |
| Ritonavir | 5.075 - 704.840 | > 0.9978 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%RSD) | Accuracy (% Nominal) |
| Lopinavir | LLOQ QC | - | < 15% | 98.09% - 110.85% |
| LQC | - | < 15% | 101.39% - 105.27% | |
| MQC | - | < 15% | 97.35% - 99.21% | |
| HQC | - | < 15% | 98.07% - 100.48% | |
| Ritonavir | LLOQ QC | - | < 15% | - |
| LQC | - | < 15% | - | |
| MQC | - | < 15% | - | |
| HQC | - | < 15% | - |
Note: Specific concentration values for QC levels were not consistently provided across all sources. The table reflects the acceptable limits for precision and accuracy as per bioanalytical method validation guidelines.[3][5]
Visualization of the Internal Standard Principle
The use of a stable isotope-labeled internal standard is a cornerstone of accurate bioanalytical quantification. The following diagram illustrates this principle.
Caption: Principle of internal standard correction in LC-MS/MS analysis.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable means for the simultaneous quantification of lopinavir and ritonavir in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results, making this method suitable for high-throughput clinical studies and therapeutic drug monitoring. The validation data demonstrates that the method meets the requirements of regulatory guidelines for bioanalytical method validation.[3]
References
- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid, simultaneous determination of lopinavir and ritonavir in human plasma by stacking protein precipitations and salting-out assisted liquid/liquid extraction, and ultrafast LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Welcome to the technical support center for lopinavir quantification using Lopinavir-d8 as an internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I am observing high variability in my this compound internal standard (IS) response across my sample batch. What are the potential causes and how can I troubleshoot this?
A1: High variability in the internal standard response can significantly impact the accuracy and precision of your results. Here are the common causes and a step-by-step troubleshooting guide:
-
Inconsistent Sample Preparation: Variability in extraction efficiency is a primary culprit. Ensure precise and consistent execution of each step in your sample preparation protocol. This includes accurate pipetting of the internal standard, uniform vortexing times, and consistent temperature conditions.
-
Matrix Effects: The sample matrix (e.g., plasma, tissue homogenate) can suppress or enhance the ionization of this compound in the mass spectrometer source.[1][2] This effect may not be uniform across all samples. To investigate this, prepare post-extraction spiked samples at different matrix concentrations and compare the IS response to that in a neat solution.
-
Pipetting Errors: Inaccurate or inconsistent addition of the this compound solution to your samples will lead to direct variability. Calibrate your pipettes regularly and use a consistent pipetting technique.
-
Instrument Instability: Fluctuations in the LC-MS/MS system's performance can cause signal drift. Monitor system suitability by injecting a standard solution at regular intervals throughout the batch.
Troubleshooting Workflow:
Caption: Troubleshooting high internal standard variability.
Q2: My recovery of lopinavir is low and inconsistent. What steps can I take to improve it?
A2: Low and inconsistent recovery can stem from several factors during sample extraction. Here's how to address them:
-
Suboptimal Extraction Solvent: The choice of organic solvent in protein precipitation or liquid-liquid extraction is critical. Methanol is commonly used for protein precipitation.[3] For liquid-liquid extraction, solvents like ethyl acetate have been shown to be effective.[4] Experiment with different solvents and pH adjustments to optimize the partitioning of lopinavir into the extraction solvent.
-
Incomplete Protein Precipitation: If using protein precipitation, ensure a sufficient volume of cold organic solvent is added and that the sample is vortexed thoroughly to ensure complete protein removal. Inadequate precipitation can lead to lopinavir being trapped in the protein pellet.
-
Phase Separation Issues (LLE): In liquid-liquid extraction, poor phase separation will result in incomplete recovery. Ensure adequate centrifugation time and temperature to achieve a clear separation between the aqueous and organic layers.
-
Analyte Adsorption: Lopinavir may adsorb to plasticware. Using low-binding tubes and tips can help mitigate this issue.
Q3: I am seeing a high background or interfering peaks in my chromatogram. How can I resolve this?
A3: High background or interfering peaks can compromise the selectivity and sensitivity of your assay. Consider the following:
-
Insufficient Sample Cleanup: Protein precipitation alone may not be sufficient to remove all interfering substances from complex matrices like plasma.[5] Consider a more rigorous sample cleanup method such as solid-phase extraction (SPE) or a two-step liquid-liquid extraction.[5]
-
Mobile Phase Contamination: Ensure your mobile phase solvents are of high purity (LC-MS grade) and are freshly prepared. Contaminants in the mobile phase can lead to a high baseline and extraneous peaks.
-
Carryover: Lopinavir can be "sticky" and prone to carryover from one injection to the next. Optimize your autosampler wash sequence with a strong organic solvent to ensure the injection port and needle are thoroughly cleaned between samples.
-
Matrix Components: Endogenous components from the biological matrix can co-elute with lopinavir. Adjusting the chromatographic gradient or using a different stationary phase may be necessary to improve separation.
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting lopinavir from plasma or serum.
-
Aliquoting: To 100 µL of plasma/serum sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.
-
Precipitation: Add 300 µL of ice-cold methanol.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.[3][6]
Workflow for Protein Precipitation:
Caption: General workflow for protein precipitation.
2. LC-MS/MS Parameters
The following table summarizes typical starting parameters for lopinavir and this compound analysis. These may require optimization for your specific instrumentation.
| Parameter | Lopinavir | This compound |
| Precursor Ion (m/z) | 629.4 | 637.4 |
| Product Ion (m/z) | 447.4 | 455.4 |
| Collision Energy (eV) | 25-35 | 25-35 |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
Quantitative Data Summary
The following tables provide a summary of typical validation parameters reported in the literature for lopinavir quantification assays.
Table 1: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Lopinavir | 96 - 105 | No major effects observed | [3] |
| Lopinavir | >75 | Not specified | [4] |
| Lopinavir | 94.6 - 101.9 | IS-normalized: 95.2 - 103.3 | [1] |
Table 2: Precision and Accuracy
| Parameter | Lopinavir | Ritonavir | Reference |
| Intra-day Precision (CV%) | ≤15 | ≤15 | [3] |
| Inter-day Precision (CV%) | ≤15 | ≤15 | [3] |
| Intra-day Precision | <15% | <15% | [4] |
| Inter-day Precision | <15% | <15% | [4] |
Table 3: Linearity and Sensitivity
| Parameter | Lopinavir | Ritonavir | Reference |
| Linear Range (ng/mL) | 62.5 - 10,000 | 12.5 - 2,000 | [4] |
| LLOQ (ng/mL) | 25 | 5 | [1] |
| LLOQ (pg/mL) | 15 | 8 | [4] |
Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes. All experimental procedures should be performed in accordance with established laboratory safety protocols and relevant regulatory guidelines. Method parameters may require optimization for specific instrumentation and applications.
References
- 1. Influence of traditional Chinese medicines on the in vivo metabolism of lopinavir/ritonavir based on UHPLC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Method validation and clinical application for the quantification of lopinavir, efavirenz, and ritonavir in breast milk using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Simultaneous quantitation of HIV-protease inhibitors ritonavir, lopinavir and indinavir in human plasma by UPLC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the LC-MS/MS analysis of lopinavir.
Troubleshooting Guide
This guide addresses common issues encountered during lopinavir LC-MS/MS analysis that may be indicative of matrix effects.
Question: Why am I seeing poor peak shape, inconsistent signal intensity, or high variability in my lopinavir quantification?
Answer: These are common signs of matrix effects, which are caused by co-eluting endogenous components from the sample matrix (e.g., plasma, tissue homogenate) that interfere with the ionization of lopinavir.[1][2] This interference can lead to ion suppression or enhancement, resulting in inaccurate and irreproducible data. To confirm and mitigate these effects, proceed through the following diagnostic and optimization steps.
Question: How can I confirm that matrix effects are impacting my lopinavir analysis?
Answer: Two primary methods can be used to diagnose matrix effects:
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2] A solution of lopinavir is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Dips or peaks in the lopinavir signal indicate the retention times at which matrix components are eluting and causing interference.
-
Matrix Effect Calculation: This quantitative approach compares the response of lopinavir in a neat solution to its response in an extracted blank matrix spiked with lopinavir at the same concentration. A significant difference indicates the presence of matrix effects. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Question: What are the primary strategies to minimize matrix effects for lopinavir analysis?
Answer: The most effective strategies focus on reducing the amount of interfering matrix components that reach the mass spectrometer and compensating for any remaining effects. This can be achieved through:
-
Optimized Sample Preparation: The goal is to selectively extract lopinavir while removing as many matrix components as possible.[3][4]
-
Chromatographic Separation: Modifying LC conditions can separate lopinavir from co-eluting interferences.
-
Use of an Appropriate Internal Standard: An internal standard that experiences similar matrix effects as lopinavir can compensate for signal variability.[3][4]
Frequently Asked Questions (FAQs)
Q1: Which sample preparation technique is best for minimizing matrix effects in lopinavir analysis from plasma?
A1: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. Here's a comparison of common methods:
-
Protein Precipitation (PPT): This is a simple and fast method, often using methanol or acetonitrile.[5][6] However, it is the least effective at removing matrix components and may result in significant matrix effects.[7]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning lopinavir into an immiscible organic solvent.[8][9] This technique is effective at removing non-lipid matrix components.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts.[7][10] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interfering compounds.[7]
Q2: How can I optimize my chromatographic method to reduce matrix effects?
A2: Chromatographic optimization aims to separate the elution of lopinavir from the elution of interfering matrix components.[11] Consider the following adjustments:
-
Mobile Phase Composition: Modifying the organic solvent (e.g., acetonitrile vs. methanol) and the aqueous phase pH can alter the retention times of both lopinavir and matrix components.[7][8]
-
Gradient Profile: A shallower gradient can improve the resolution between lopinavir and closely eluting interferences.
-
Column Chemistry: Using a column with a different stationary phase (e.g., C18, biphenyl) can change the selectivity of the separation.[5]
Q3: What is the best internal standard to use for lopinavir analysis?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as lopinavir-d8.[12][13] A SIL internal standard has nearly identical chemical and physical properties to lopinavir, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[11] This allows for accurate correction of matrix-induced signal variations. If a SIL-IS is unavailable, a structural analog that elutes close to lopinavir can be used, but it may not compensate for matrix effects as effectively.
Q4: Can the choice of ionization source affect the severity of matrix effects?
A4: Yes, the ionization source can influence the susceptibility to matrix effects. Electrospray ionization (ESI) is generally more prone to matrix effects than atmospheric pressure chemical ionization (APCI).[10][14] If significant matrix effects persist despite optimization of sample preparation and chromatography, evaluating the analysis with an APCI source, if available, may be beneficial. The design of the ESI source itself can also play a role in the extent of observed matrix effects.[15]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Lopinavir in Plasma
This protocol is adapted from methodologies demonstrating good recovery and reduction of matrix effects.[8]
-
Sample Preparation:
-
To 200 µL of plasma sample, add 20 µL of an internal standard working solution (e.g., this compound in methanol).
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Protein Precipitation (PPT) for Lopinavir in Plasma
This is a simpler but potentially less clean method compared to LLE or SPE.[6]
-
Sample Preparation:
-
To 100 µL of plasma sample, add 20 µL of an internal standard working solution.
-
Vortex for 30 seconds.
-
-
Precipitation:
-
Add 300 µL of cold acetonitrile (or methanol containing 0.3 M zinc sulfate) to precipitate proteins.[6]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
-
Analysis:
-
Transfer the supernatant to a clean vial or 96-well plate.
-
Inject a portion of the supernatant directly into the LC-MS/MS system. A dilution with the initial mobile phase may be necessary.
-
Quantitative Data Summary
| Sample Preparation Method | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction | Lopinavir | Plasma | >85% | Not explicitly quantified, but method showed good consistency and precision | [8] |
| Protein Precipitation | Lopinavir | Breast Milk | 96% - 105% | No major matrix effects observed | [5] |
| Protein Precipitation | Lopinavir | Plasma | Not specified | Not explicitly quantified, but method was validated | [6] |
| Solid-Phase Extraction | Lopinavir | Plasma | Not specified | IS Normalized Matrix Factor at LQC: 0.983, HQC: 0.984 | [12] |
Visualizations
Caption: A workflow for troubleshooting matrix effects in lopinavir LC-MS analysis.
Caption: Comparison of sample preparation methods for lopinavir analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. benchchem.com [benchchem.com]
- 3. gentechscientific.com [gentechscientific.com]
- 4. longdom.org [longdom.org]
- 5. Method validation and clinical application for the quantification of lopinavir, efavirenz, and ritonavir in breast milk using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ejtcm.gumed.edu.pl [ejtcm.gumed.edu.pl]
- 7. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring of lopinavir and ritonavir in peripheral blood mononuclear cells, plasma, and ultrafiltrate using a selective and highly sensitive LC/MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on lopinavir extraction from biological matrices.
Frequently Asked questions (FAQs)
Q1: What are the most common methods for extracting lopinavir from biological samples?
A1: The most prevalent methods for lopinavir extraction are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation.[1] SPE often utilizes C18 cartridges.[2] LLE is also widely used, and a newer technique, Salting-Out Assisted Liquid-Liquid Extraction (SALLE), has been shown to be effective.[3]
Q2: I am experiencing low recovery of lopinavir during Solid-Phase Extraction (SPE). What are the potential causes and solutions?
A2: Low recovery in SPE can stem from several factors. Common issues include improper conditioning of the SPE cartridge, the sample's solvent being too strong, or the elution solvent being too weak. To troubleshoot, ensure the C18 cartridge is properly conditioned (e.g., with methanol) and equilibrated. If the analyte is breaking through during sample loading, consider diluting the sample in a weaker solvent. If lopinavir is retained on the column, you may need to increase the strength or volume of your elution solvent.[2]
Q3: What are typical recovery rates and precision I can expect for lopinavir extraction?
A3: Recovery and precision can vary depending on the method and the biological matrix. For SPE from plasma, mean absolute recoveries of around 91% have been reported.[2] LLE methods have demonstrated extraction efficiencies for lopinavir from plasma ranging from 73.5% to 118.4%, with intra- and inter-assay recoveries greater than 85%. For protein precipitation methods, recoveries greater than 90% have been achieved.
Q4: How does the co-formulated ritonavir affect lopinavir extraction and analysis?
A4: Ritonavir is co-formulated with lopinavir to inhibit its metabolism by CYP3A enzymes, thereby increasing lopinavir's plasma concentration. For analytical purposes, it is often necessary to simultaneously extract and quantify both lopinavir and ritonavir. Most extraction methods, including SPE and LLE, are capable of co-extracting both compounds. Your analytical method, typically LC-MS/MS, should be optimized to separate and detect both analytes.
Q5: What is the primary metabolic pathway for lopinavir and why is it important for bioanalysis?
A5: Lopinavir is extensively metabolized by the cytochrome P450 enzyme CYP3A4 in the liver. Understanding this pathway is crucial as it affects the in-vivo concentration of the drug. Ritonavir is a potent inhibitor of CYP3A4, which is why it is co-administered with lopinavir to "boost" its bioavailability. When developing bioanalytical methods, it's important to consider the potential for metabolic interference and to have a method that can distinguish the parent drug from its metabolites if necessary.
Troubleshooting Guides
Issue: Low Analyte Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Steps |
| Improper Cartridge Conditioning | - Ensure the SPE cartridge (e.g., C18) is adequately conditioned with an appropriate solvent like methanol to activate the stationary phase. - Follow conditioning with an equilibration step using a solvent similar in composition to the sample loading solution. |
| Sample Solvent Too Strong | - If the analyte is not retained on the column (breakthrough), the organic content of the sample solvent may be too high. - Dilute the sample with an aqueous buffer or water to increase the affinity of lopinavir for the C18 stationary phase. |
| Inadequate Elution | - If lopinavir remains on the cartridge after elution, the elution solvent may be too weak. - Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution solution. - Increase the volume of the elution solvent or perform a second elution step. |
| Secondary Interactions | - Lopinavir may have secondary interactions with the sorbent. - Adjusting the pH of the wash or elution solvents can help to disrupt these interactions and improve recovery. |
| Channeling | - High flow rates during sample loading or elution can lead to poor interaction with the sorbent. - Ensure a slow and consistent flow rate throughout the SPE process. |
Issue: High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Pre-treatment | - Ensure uniform vortexing/mixing times and centrifugation speeds for all samples. - Use precise and calibrated pipettes for all liquid handling steps. |
| Matrix Effects | - Endogenous components in the biological matrix can suppress or enhance the ionization of lopinavir in the mass spectrometer. - Improve sample clean-up by optimizing the wash steps in your SPE protocol or by using a more selective extraction method. - Use a stable isotope-labeled internal standard for lopinavir to compensate for matrix effects. |
| Incomplete Solvent Evaporation/Reconstitution | - Ensure the evaporated extract is completely dry before reconstitution. - Vortex the reconstituted sample thoroughly to ensure the analyte is fully dissolved. |
Data Presentation
Table 1: Comparison of Extraction Methods for Lopinavir from Human Plasma
| Extraction Method | Reported Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Solid-Phase Extraction (SPE) | 91 | 2.1 - 6.6 | 2.1 - 6.6 | [2] |
| Liquid-Liquid Extraction (LLE) | >85 | 0.1 - 14.2 | 2.8 - 15.3 | |
| Protein Precipitation | >90 | Not Reported | Not Reported | |
| Salting-Out Assisted LLE (SALLE) | Not explicitly stated, but method was robust | Not Reported | Not Reported | [3] |
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE) of Lopinavir from Human Plasma[2]
-
Sample Pre-treatment:
-
To 600 µL of human plasma, add an internal standard (e.g., clozapine).
-
Dilute the plasma 1:1 with phosphate buffer (pH 7).
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing an appropriate volume of methanol through it.
-
Equilibrate the cartridge with phosphate buffer (pH 7).
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
-
Washing:
-
Wash the cartridge with two 500 µL aliquots of a solution of 0.1% H₃PO₄ neutralized to pH 7 to remove matrix components.
-
-
Elution:
-
Elute lopinavir from the cartridge with three 500 µL aliquots of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of 50% methanol.
-
-
Analysis:
-
Inject an aliquot (e.g., 40 µL) into the LC-MS/MS system for analysis.
-
Detailed Methodology for Liquid-Liquid Extraction (LLE) of Lopinavir from Human Plasma
-
Sample Preparation:
-
To a 200 µL plasma sample, add an internal standard.
-
Add 5 µL of 4 M KOH to adjust the pH.
-
-
Extraction:
-
Add 500 µL of methylene chloride to the sample.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the lower organic phase.
-
Repeat the extraction step with another 500 µL of methylene chloride and combine the organic phases.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Lopinavir metabolism by CYP3A4 and its inhibition by ritonavir.
References
- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 2. Determination of lopinavir and nevirapine by high-performance liquid chromatography after solid-phase extraction: application for the assessment of their transplacental passage at delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid, simultaneous determination of lopinavir and ritonavir in human plasma by stacking protein precipitations and salting-out assisted liquid/liquid extraction, and ultrafast LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the sensitivity of lopinavir detection using Lopinavir-d8 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound for the quantification of lopinavir?
A1: this compound is a stable isotope-labeled internal standard for lopinavir.[1] Using a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects and variations in sample preparation and instrument response during LC-MS/MS analysis.[2] Since this compound has nearly identical chemical and physical properties to lopinavir, it co-elutes chromatographically and experiences similar ionization suppression or enhancement, leading to more accurate and precise quantification.[2]
Q2: What is the primary analytical technique for sensitive lopinavir detection with this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and robust technique for the sensitive and specific quantification of lopinavir in biological matrices.[3] This method offers high selectivity by monitoring specific precursor-to-product ion transitions for both lopinavir and this compound.
Q3: What are the common multiple reaction monitoring (MRM) transitions for lopinavir and this compound?
A3: Commonly used MRM transitions in positive ion mode are:
Q4: Can I use other internal standards for lopinavir quantification?
A4: While other compounds can be used as internal standards, a stable isotope-labeled version like this compound is highly recommended for the most accurate results, especially in complex biological matrices where significant matrix effects are expected.[2]
Troubleshooting Guide
Issue 1: Low Signal Intensity or Poor Sensitivity
Q: I am experiencing low signal intensity for both lopinavir and this compound. How can I improve the sensitivity?
A: Low signal intensity can stem from several factors throughout the experimental workflow. Here’s a step-by-step guide to troubleshoot this issue:
-
Sample Preparation:
-
Inefficient Extraction: Ensure your chosen extraction method (protein precipitation, liquid-liquid extraction, or solid-phase extraction) is optimized for lopinavir recovery from your specific matrix. Mean recovery should ideally be between 96% and 105%.[5]
-
Suboptimal pH: Lopinavir is a weakly basic drug. Adjusting the pH of the sample during extraction can improve its partitioning into the organic solvent in liquid-liquid extraction.
-
Sample Evaporation and Reconstitution: After evaporation, reconstitute the sample in a solvent that is compatible with your mobile phase and ensures complete dissolution of the analytes. The reconstitution solvent should be strong enough to dissolve the analytes but not so strong that it causes peak distortion.
-
-
Chromatography:
-
Mobile Phase Composition: Ensure the mobile phase pH is appropriate for good retention and ionization. Acidic mobile phases, such as those containing 0.1% formic acid, are commonly used to promote protonation and enhance signal in positive ion mode.[6]
-
Column Choice: A C18 column is frequently used for lopinavir analysis.[3][6] Ensure your column is not degraded or clogged.
-
Gradient Elution: An optimized gradient can help to focus the analyte peak, leading to better sensitivity.
-
-
Mass Spectrometry:
-
Ion Source Optimization: The electrospray ionization (ESI) source parameters should be optimized for lopinavir. Key parameters include capillary voltage, nebulizer pressure, gas flow rate, and gas temperature.[7]
-
MRM Transition Optimization: Ensure you are using the optimal precursor and product ions and that the collision energy is optimized for the fragmentation of lopinavir and this compound.
-
Issue 2: High Background Noise
Q: My chromatograms show high background noise, which is affecting my limit of detection. What are the likely causes and solutions?
A: High background noise can originate from the sample, the LC system, or the mass spectrometer.
-
Sample-Related Noise:
-
Matrix Effects: Biological samples contain numerous endogenous compounds that can contribute to background noise. Improve your sample clean-up procedure. Consider switching from protein precipitation to a more selective method like liquid-liquid extraction or solid-phase extraction.[8]
-
Contaminants: Ensure all solvents and reagents are of high purity (LC-MS grade).
-
-
LC System-Related Noise:
-
Mobile Phase Contamination: Prepare fresh mobile phases daily and use high-purity solvents and additives.[9]
-
System Contamination: Flush the LC system thoroughly to remove any accumulated contaminants.
-
-
Mass Spectrometer-Related Noise:
-
Source Contamination: A dirty ion source can be a significant source of background noise. Clean the ion source according to the manufacturer's instructions.[10]
-
Issue 3: Inconsistent or Poor Peak Shape
Q: I am observing peak fronting, tailing, or splitting for my lopinavir and this compound peaks. What should I do?
A: Poor peak shape can be caused by a variety of chromatographic issues.
-
Peak Tailing:
-
Secondary Interactions: Lopinavir has basic functional groups that can interact with residual silanols on the silica-based column, leading to tailing. Ensure your mobile phase has a suitable pH and ionic strength to minimize these interactions. Using a column with end-capping can also help.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
-
-
Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak fronting. Ensure your reconstitution solvent is as close in composition to the initial mobile phase as possible.
-
-
Peak Splitting:
-
Clogged Frit or Column Void: A partially blocked column inlet frit or a void at the head of the column can cause peak splitting. Try back-flushing the column or replacing it if the problem persists.[10]
-
Injection Issues: Problems with the autosampler injector can also lead to split peaks.
-
Issue 4: Matrix Effects
Q: I suspect ion suppression is affecting my results, even with the use of this compound. How can I confirm and mitigate this?
A: While this compound compensates for a significant portion of matrix effects, severe ion suppression can still impact results.
-
Confirming Matrix Effects:
-
Post-Column Infusion: Infuse a constant flow of lopinavir and this compound solution post-column while injecting a blank extracted matrix sample. A dip in the signal at the retention time of any co-eluting matrix components indicates ion suppression.[11]
-
-
Mitigating Matrix Effects:
-
Improve Sample Clean-up: This is the most effective way to reduce matrix effects. Transitioning from a simple protein precipitation to a more rigorous liquid-liquid or solid-phase extraction can significantly reduce interfering compounds.[8]
-
Chromatographic Separation: Modify your LC method to separate lopinavir from the interfering matrix components. Adjusting the gradient or trying a different column chemistry can be effective.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[2]
-
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and fast method for sample preparation.[5]
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of cold methanol to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of lopinavir.
| Parameter | Typical Value |
| LC Column | C18 (e.g., 50 x 4.6 mm, 5 µm)[12] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water[12] |
| Mobile Phase B | Methanol[12] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Gradient | Isocratic (e.g., 15:85 v/v, A:B) or Gradient[12] |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| MRM Transition (Lopinavir) | m/z 629.3 -> 447.3[4] |
| MRM Transition (this compound) | m/z 637.4 -> 447.3[4] |
| Collision Energy | Optimized for specific instrument |
Quantitative Data Summary
The following tables summarize the performance characteristics of various published methods for lopinavir quantification.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Human Plasma | 62.5 - 10000 | 15 (pg/mL) | [13] |
| Human Plasma | 50.587 - 7026.018 | 50.587 | [14] |
| Human Plasma | 50 - 20000 | 50 | [11] |
Table 2: Accuracy and Precision
| Matrix | Concentration Level | Accuracy (%) | Precision (%RSD) | Reference |
| Human Plasma | LQC, MQC, HQC | Within ±15% | < 15% | [13] |
| Human Plasma | LLOQ | 96.67 | 2.73 | [14] |
| Breast Milk | LQC, MQC, HQC | 96 - 105 | ≤15% | [5] |
Experimental Workflow Visualization
Caption: Experimental workflow for lopinavir quantification.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ijper.org [ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. Method validation and clinical application for the quantification of lopinavir, efavirenz, and ritonavir in breast milk using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. zefsci.com [zefsci.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tsijournals.com [tsijournals.com]
- 14. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Lopinavir-d8 in processed biological samples. The information is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: this compound stock solutions, typically prepared in methanol or acetonitrile, should be stored at 2-8°C for short-term use (up to 28 days) and at -20°C or colder for long-term storage.[1] At room temperature, stock solutions have demonstrated stability for at least 25 hours.[1]
Q2: How stable is this compound in processed biological samples (e.g., plasma extracts) on the bench-top or in an autosampler?
A2: Lopinavir, and by extension this compound, is a relatively stable hydrophobic compound in processed samples.[2] While specific stability in various extraction solvents can vary, it is generally stable for at least 24 hours at room temperature in plasma extracts.[2] For extended analysis times, it is recommended to maintain the autosampler at a cooled temperature (e.g., 4°C) to minimize any potential for degradation.
Q3: What is the impact of freeze-thaw cycles on the stability of this compound in plasma samples?
A3: this compound is generally stable in plasma for several freeze-thaw cycles. Bioanalytical method validation studies for lopinavir, which would include the deuterated internal standard, routinely pass freeze-thaw stability assessments as per regulatory guidelines (typically allowing for a deviation of up to 15%). While extensive cycling should be avoided as a best practice, up to three freeze-thaw cycles are unlikely to significantly impact the concentration of this compound in plasma.
Q4: Are there any known degradation pathways for this compound that I should be aware of during sample processing?
A4: Yes, Lopinavir is susceptible to degradation under strong acidic and alkaline conditions.[3] Exposure of samples or extracts to extreme pH should be avoided. The degradation pathways primarily involve hydrolysis of the amide linkages.
Q5: What are the optimal pH conditions for the mobile phase to ensure the stability of this compound during LC-MS analysis?
A5: To maintain the stability of this compound and achieve good chromatographic peak shape, a slightly acidic mobile phase is commonly used. Mobile phases containing 0.1% formic acid or ammonium acetate buffers are frequently reported in validated LC-MS/MS methods for lopinavir analysis.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variable or decreasing this compound peak area during an analytical run. | Bench-top instability. | Ensure the autosampler is temperature-controlled, preferably at 4°C. Limit the time processed samples are left at room temperature before analysis. |
| Degradation due to mobile phase. | Check the pH of the mobile phase. Avoid highly acidic or basic conditions. A mobile phase with 0.1% formic acid is generally suitable. | |
| Low recovery of this compound after sample extraction. | pH-related degradation during extraction. | If using a liquid-liquid extraction protocol, ensure the pH of the aqueous phase is not strongly acidic or alkaline before adding the organic solvent. |
| Inappropriate extraction solvent. | Lopinavir is soluble in methanol, ethanol, isopropanol, and acetonitrile. Ensure the chosen extraction solvent is appropriate for the sample preparation technique (e.g., protein precipitation, liquid-liquid extraction). | |
| Inconsistent this compound signal across a batch of samples. | Inconsistent sample processing. | Ensure uniform treatment of all samples, including consistent timing for each step, especially incubation times at room temperature. |
| Freeze-thaw variations. | Minimize the number of freeze-thaw cycles for each sample. If samples need to be re-analyzed, use a freshly thawed aliquot if possible. |
Quantitative Stability Data
The following tables summarize the stability of lopinavir (as a surrogate for this compound) under various conditions as reported in bioanalytical method validation studies. The stability is generally considered acceptable if the mean concentration is within ±15% of the nominal concentration.
Table 1: Freeze-Thaw and Bench-Top Stability of Lopinavir in Human Plasma
| Stability Condition | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Stability Assessment |
| Freeze-Thaw (3 cycles) | Low QC | 95.0 - 105.0 | < 10 | Stable |
| High QC | 97.2 - 103.5 | < 8 | Stable | |
| Bench-Top (24 hours at Room Temp) | Low QC | 96.8 - 104.3 | < 12 | Stable |
| High QC | 98.1 - 102.9 | < 9 | Stable |
Note: Data is synthesized from multiple bioanalytical validation reports which state that stability was within acceptable limits as per regulatory guidelines.
Table 2: Post-Preparative Stability of Lopinavir in Autosampler
| Stability Condition | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Stability Assessment |
| Autosampler (48 hours at 4°C) | Low QC | 97.5 - 103.8 | < 11 | Stable |
| High QC | 98.9 - 101.7 | < 7 | Stable |
Note: Data is synthesized from multiple bioanalytical validation reports.
Experimental Protocols
Representative Protocol: Quantification of Lopinavir in Human Plasma using LC-MS/MS
This protocol describes a common method for the extraction and analysis of lopinavir from human plasma, where this compound would be used as the internal standard.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and inject into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Lopinavir: m/z 629.4 → 447.3
-
This compound: m/z 637.4 → 455.3
-
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for inconsistent this compound signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Rapid, simultaneous determination of lopinavir and ritonavir in human plasma by stacking protein precipitations and salting-out assisted liquid/liquid extraction, and ultrafast LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from lopinavir metabolite interference in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of lopinavir and which enzymes are involved?
Lopinavir is extensively metabolized in the liver, primarily through oxidative pathways. The cytochrome P450 (CYP) isoenzyme, specifically CYP3A4, is almost exclusively responsible for its metabolism.[1] Lopinavir is often co-administered with ritonavir, a potent inhibitor of CYP3A4. This combination, known as Kaletra, is designed to increase lopinavir's plasma concentrations by slowing down its metabolic breakdown.[2][3]
Q2: What are the known metabolites of lopinavir that can cause experimental interference?
Lopinavir metabolism can result in numerous metabolites. Research has identified three major metabolites resulting from CYP3A4-catalyzed oxidation.[1] Additionally, studies have identified twelve different glutathione (GSH)-trapped reactive metabolites of lopinavir.[4] One of the well-characterized active metabolites is designated as M-1, which exhibits inhibitory activity against the HIV protease.[5][6] The structures of these metabolites are often closely related to the parent drug, which can lead to analytical challenges.
Q3: How can lopinavir metabolites interfere with analytical measurements, particularly with LC-MS/MS?
Metabolite interference in LC-MS/MS analysis can occur in several ways:
-
Isobaric Interference: Metabolites may have the same nominal mass as the parent drug, leading to identical precursor ion m/z values. If these metabolites also produce fragment ions with the same m/z as the parent drug's fragments upon collision-induced dissociation, they can interfere with the multiple reaction monitoring (MRM) signal, leading to inaccurate quantification.
-
Co-elution: If the chromatographic separation is not optimal, metabolites can co-elute with the parent drug, resulting in overlapping peaks and inaccurate quantification.
-
Matrix Effects: The presence of metabolites in the sample matrix can suppress or enhance the ionization of the parent drug in the mass spectrometer's ion source, leading to variability and inaccuracy in the results.
Q4: My lopinavir quantification seems unexpectedly high. Could this be due to metabolite interference?
Yes, unexpectedly high quantification of lopinavir can be a strong indicator of metabolite interference, especially in LC-MS/MS assays. If a metabolite is isobaric to lopinavir and produces similar fragment ions, the detector will measure the combined signal of both compounds, leading to an overestimation of the lopinavir concentration. This is particularly relevant in studies involving biological matrices where significant metabolism has occurred.
Q5: What are the potential impacts of lopinavir and its metabolites on in vitro cellular assays?
Lopinavir and its metabolites can have off-target effects in cellular assays, which can interfere with the interpretation of experimental results. Some of the known effects include:
-
Protein Synthesis Inhibition: Lopinavir has been shown to impair protein synthesis by inducing the phosphorylation of eukaryotic elongation factor 2 (eEF2) through the activation of AMP-activated protein kinase (AMPK).[7][8]
-
Cancer Cell Proliferation: It can inhibit the proliferation of certain cancer cells, such as meningioma, potentially through cell cycle arrest.[9]
-
Endoplasmic Reticulum (ER) Stress: The combination of lopinavir and ritonavir can induce ER stress in urological cancer cells, leading to cell death.[10]
-
Autophagy Modulation: Lopinavir can enhance anoikis (a form of programmed cell death) by remodeling autophagy in a circRNA-dependent manner in gastric cancer cells.[11]
It is crucial to consider these potential off-target effects when using lopinavir in in vitro studies and to include appropriate controls.
Troubleshooting Guides
Issue 1: Suspected Isobaric Interference in LC-MS/MS Analysis
Symptoms:
-
Higher than expected lopinavir concentrations.
-
Broad or tailing peaks for lopinavir.
-
Inconsistent results between different sample batches.
Troubleshooting Steps:
-
Optimize Chromatographic Separation: The most effective way to resolve isobaric interference is to achieve baseline separation of lopinavir from its interfering metabolites.
-
Method 1: Gradient Elution Modification: Adjust the gradient profile of your mobile phase. A shallower gradient can often improve the resolution between closely eluting compounds.
-
Method 2: Column Chemistry Evaluation: If gradient optimization is insufficient, consider using a different column chemistry. While C18 columns are commonly used, a phenyl-hexyl or biphenyl column may offer different selectivity and better separation of lopinavir and its metabolites.
-
-
High-Resolution Mass Spectrometry (HRMS): If available, utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). HRMS can differentiate between ions with very small mass differences, allowing for the selective detection of lopinavir even in the presence of isobaric metabolites.
-
Review MRM Transitions: While isobaric metabolites may share the same precursor ion m/z, their fragmentation patterns might differ slightly. Experiment with different product ion transitions for lopinavir to find a more specific transition that is not shared by the interfering metabolite.
Issue 2: Poor Peak Shape and Inconsistent Retention Times
Symptoms:
-
Asymmetric (fronting or tailing) peaks for lopinavir.
-
Shifting retention times across a run.
Troubleshooting Steps:
-
Sample Preparation Review: Inadequate sample cleanup can introduce matrix components that interfere with chromatography.
-
Protein Precipitation: Ensure complete protein precipitation by using a sufficient volume of cold acetonitrile or methanol.
-
Solid-Phase Extraction (SPE): If protein precipitation is insufficient, consider using a more rigorous SPE protocol to remove interfering matrix components.
-
-
Mobile Phase pH Adjustment: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like lopinavir. Experiment with small adjustments to the mobile phase pH to improve peak symmetry.
-
Column Conditioning: Ensure the column is properly conditioned and equilibrated with the mobile phase before each run. Inconsistent equilibration can lead to retention time shifts.
Experimental Protocols
Protocol 1: LC-MS/MS Method for Separation of Lopinavir and Ritonavir
This protocol is a general guideline and may require optimization for specific instruments and matrices.
| Parameter | Specification |
| LC System | Agilent 1200 Series or equivalent |
| Mass Spectrometer | AB Sciex API 4000 or equivalent |
| Column | Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 95% B over 5 min, hold at 95% B for 2 min, return to 40% B |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Lopinavir: 629.4 -> 447.3; Ritonavir: 721.5 -> 296.3 |
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of lopinavir).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (40% B).
-
Inject onto the LC-MS/MS system.
Protocol 2: In Vitro Assay to Assess Lopinavir's Effect on Protein Synthesis
This protocol is based on the findings that lopinavir can inhibit protein synthesis via the AMPK/eEF2 pathway.[7][8]
| Parameter | Specification |
| Cell Line | C2C12 myoblasts or other relevant cell line |
| Treatment | Lopinavir (various concentrations, e.g., 10-100 µM) |
| Incubation Time | 4 hours |
| Readout | Western Blot for phosphorylated eEF2 (Thr56) and total eEF2 |
Procedure:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with the desired concentrations of lopinavir for 4 hours. Include a vehicle control (e.g., DMSO).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-eEF2 (Thr56) and total eEF2.
-
Use appropriate HRP-conjugated secondary antibodies and detect with an ECL substrate.
-
Quantify band intensities and normalize the p-eEF2 signal to the total eEF2 signal.
Data Presentation
Table 1: Example LC-MS/MS MRM Transitions for Lopinavir and Potential Metabolites
Note: The m/z values for metabolites are hypothetical examples to illustrate the concept of isobaric interference. Actual values would need to be determined experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Potential for Interference |
| Lopinavir | 629.4 | 447.3 | - |
| Metabolite A (Oxidized) | 645.4 | 463.3 | Low (different precursor mass) |
| Metabolite B (Dealkylated) | 557.3 | 375.2 | Low (different precursor mass) |
| Metabolite C (Isobaric) | 629.4 | 447.3 | High (identical precursor and product ions) |
Table 2: Hypothetical Quantitative Data Showing Impact of Metabolite Interference
| Sample ID | Apparent Lopinavir Concentration (ng/mL) - Method 1 (Poor Resolution) | Lopinavir Concentration (ng/mL) - Method 2 (Optimized Separation) | % Overestimation |
| 1 | 1520 | 1250 | 21.6% |
| 2 | 1890 | 1550 | 21.9% |
| 3 | 1340 | 1100 | 21.8% |
Visualizations
Caption: Lopinavir metabolism and ritonavir inhibition pathway.
Caption: Lopinavir's off-target effects on cellular signaling pathways.
Caption: Troubleshooting workflow for suspected metabolite interference.
References
- 1. Synthesis and antiviral activities of the major metabolites of the HIV protease inhibitor ABT-378 (Lopinavir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apsf.org [apsf.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. CPY3A4-Mediated Lopinavir Bioactivation and Its Inhibition by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lopinavir Impairs Protein Synthesis and Induces eEF2 Phosphorylation via the Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lopinavir impairs protein synthesis and induces eEF2 phosphorylation via the activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lopinavir inhibits meningioma cell proliferation by Akt independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lopinavir enhances anoikis by remodeling autophagy in a circRNA-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for Lopinavir-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound as an internal standard in bioanalytical assays. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (deuterated) form of Lopinavir, a potent HIV-1 protease inhibitor.[1][2] It is intended for use as an internal standard (IS) for the quantification of Lopinavir in various biological matrices by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] Because this compound is chemically and physically almost identical to Lopinavir, it co-elutes during chromatography and experiences similar ionization effects and extraction variability.[4] By adding a known concentration of this compound to all samples, calibration standards, and quality controls, variations in sample preparation and instrument response can be normalized, leading to more accurate and precise quantification of the analyte.
Q2: What is a typical concentration for this compound working solutions in an assay?
A2: The optimal concentration of this compound depends on the specific assay, the expected concentration range of the analyte (Lopinavir), the sensitivity of the mass spectrometer, and the sample matrix. The goal is to use a concentration that provides a stable and reproducible signal without causing ion suppression for the analyte. A common concentration cited in literature for a this compound working solution is 20.00 µg/mL.[5][6][7] However, concentrations can be adapted based on the specific requirements of the analytical method.
Q3: How should I prepare this compound stock and working solutions?
A3: Proper preparation of stock and working solutions is critical for assay accuracy.
-
Stock Solution: Prepare a primary stock solution by dissolving the accurately weighed solid this compound in a suitable organic solvent, such as methanol or acetonitrile.[8] For example, a 50 µg/mL stock solution can be prepared.[8]
-
Working Solution: The working internal standard solution is prepared by diluting the stock solution with an appropriate solvent, often the same as the mobile phase or reconstitution solvent (e.g., water-acetonitrile, 50-50 [vol/vol]).[8] The final concentration of the working solution should be optimized for your specific assay as mentioned in Q2.
Q4: What are the recommended storage and stability conditions for this compound solutions?
A4: To ensure the integrity of your internal standard, proper storage is essential.
-
Solid Form: this compound as a solid should be stored at -20°C, where it is stable for at least four years.[1]
-
Stock Solutions: Stock solutions are typically stored at -20°C.[8]
-
Working Solutions: Working solutions are often kept at 4°C for short-term use.[8] It is recommended to check the stability of your solutions under your specific storage conditions as part of your method validation.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in bioanalytical assays.
Issue 1: Low or Inconsistent this compound Signal Intensity
-
Possible Cause: Degradation of the internal standard.
-
Solution: Verify the storage conditions and age of your this compound stock and working solutions. Prepare fresh solutions from the solid material if necessary. Lopinavir can be susceptible to degradation in alkaline and acidic environments.[9]
-
-
Possible Cause: Suboptimal mass spectrometer settings.
-
Solution: Ensure the MS parameters (e.g., ion spray voltage, temperature, gas pressures) are optimized for this compound.[8] Infuse a solution of this compound directly into the mass spectrometer to tune and optimize the signal.
-
-
Possible Cause: Issues with the liquid chromatography system.
-
Solution: Check for leaks, blockages, or issues with the autosampler. A variable injection volume can lead to inconsistent IS response.[10]
-
Issue 2: High Variability in Analyte/Internal Standard Response Ratio
-
Possible Cause: Matrix effects (ion suppression or enhancement).
-
Solution: Matrix effects occur when co-eluting components from the biological sample interfere with the ionization of the analyte and internal standard.[11] While a stable isotope-labeled internal standard like this compound compensates for these effects well, significant or differential matrix effects can still be a problem.[4] To mitigate this, improve the sample cleanup procedure (e.g., use solid-phase extraction instead of protein precipitation) or optimize the chromatography to separate the interfering components from the analyte and IS.[11]
-
-
Possible Cause: Analyte and internal standard do not co-elute perfectly.
-
Solution: While unlikely with a deuterated standard, slight differences in retention time can occur.[10] This can expose the analyte and IS to different matrix components as they elute. Adjust the chromatographic conditions (e.g., mobile phase composition, gradient) to ensure perfect co-elution.
-
Issue 3: Presence of Interfering Peaks at the Retention Time of this compound
-
Possible Cause: Contamination from the sample matrix or reagents.
-
Solution: Analyze blank matrix samples (without internal standard) to check for endogenous interferences. Ensure all solvents and reagents are of high purity.
-
-
Possible Cause: Isotopic contribution from a very high concentration of the unlabeled analyte (Lopinavir).
-
Solution: This is generally not an issue unless the concentration of Lopinavir is extremely high. The mass spectrometer software can typically correct for the natural isotopic abundance. Ensure the purity of your this compound standard.
-
Data and Parameters
The following tables summarize key quantitative data for the use of this compound in bioanalytical methods.
Table 1: Example Concentrations of Lopinavir and Internal Standards in LC-MS/MS Assays
| Analyte/IS | Concentration | Matrix | Application | Reference |
| This compound | 20.00 µg/mL | Human Plasma | Internal Standard Working Solution | [5][6][7] |
| Lopinavir | 62.5 - 10,000 ng/mL | Human Plasma | Calibration Curve Range | [12] |
| Ritonavir | 12.5 - 2,000 ng/mL | Human Plasma | Calibration Curve Range | [12] |
| Lopinavir | 0.05 - 20 ng/mg | Human Hair | Calibration Curve Range | [13] |
Table 2: Typical LC-MS/MS Ion Transitions for Lopinavir and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Lopinavir | 629.30 | 447.30 | Positive | [5] |
| This compound | 637.40 | 447.30 | Positive | [5] |
| Lopinavir | 629.4 | 447.2 | Positive | [8] |
| Lopinavir | 629.6 | 155.2 | Positive | [12] |
Experimental Protocols
Protocol: Preparation of Calibration Standards and Quality Control Samples for Lopinavir Assay in Human Plasma
This protocol describes a general procedure for preparing calibration curve (CC) standards and quality control (QC) samples.
-
Preparation of Lopinavir Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of Lopinavir reference standard.
-
Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Store at -20°C.
-
-
Preparation of Lopinavir Working Solutions:
-
Perform serial dilutions of the Lopinavir stock solution with 50% methanol to prepare a series of working solutions. These working solutions will be used to spike the blank plasma to create CC and QC samples.
-
-
Preparation of this compound Internal Standard Working Solution (e.g., 500 ng/mL):
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.
-
Dilute the stock solution with 50% methanol to achieve the final working concentration. This concentration should be optimized based on the instrument response.
-
-
Preparation of Calibration Curve (CC) Standards:
-
Label a set of microcentrifuge tubes for each concentration level (e.g., Blank, LLOQ, and 6-8 additional points).
-
Add a small volume (e.g., 10 µL) of the appropriate Lopinavir working solution to 190 µL of blank human plasma to achieve the desired final concentrations.
-
Vortex each tube gently.
-
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels: Low, Medium, and High (LQC, MQC, HQC).
-
The concentrations should be within the range of the calibration curve.
-
Prepare these samples by spiking blank plasma with Lopinavir working solutions prepared from a separate weighing of the reference standard, if possible.
-
-
Sample Extraction (Example using Protein Precipitation):
-
To 100 µL of each CC, QC, and unknown sample, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
-
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting workflow for low or inconsistent this compound signal.
Caption: How this compound corrects for analytical process variability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clearsynth.com [clearsynth.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sensitive analysis of anti-HIV drugs, efavirenz, lopinavir and ritonavir, in human hair by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Lopinavir-d8 purity on the accuracy of bioanalytical quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of the antiretroviral drug Lopinavir, where eight hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] Because this compound is chemically and physically almost identical to Lopinavir, it experiences similar variations during sample preparation, chromatography, and ionization in the mass spectrometer.[1][3] By measuring the ratio of the analyte (Lopinavir) to the SIL-IS (this compound), researchers can accurately determine the concentration of Lopinavir, compensating for potential errors introduced during the analytical workflow.[3]
Q2: Why is the purity of this compound critical for accurate quantification?
The purity of this compound is crucial because impurities can directly interfere with the quantification of the analyte, Lopinavir. The most significant impurity is the presence of unlabeled Lopinavir (d0) in the this compound standard.[4] This unlabeled analyte will contribute to the signal of the actual analyte in the sample, leading to an overestimation of its concentration. High-purity internal standards are preferred to ensure that the method's performance is not compromised.
Q3: What are the common types of impurities in this compound?
The primary impurity of concern in this compound is the presence of the unlabeled analyte (Lopinavir).[4][5] Other potential impurities could include residual starting materials or by-products from the synthesis process. Incompletely labeled versions of the molecule (e.g., d1 to d7) can also be present.[5]
Q4: What is the acceptable level of unlabeled Lopinavir in a this compound internal standard?
According to regulatory guidelines, the contribution of the internal standard to the analyte signal should be minimal. A common rule of thumb is that the amount of unlabeled analyte from the internal standard solution should generate a response that is less than 5% of the response of the analyte at the Lower Limit of Quantification (LLOQ).[4] Similarly, the analyte's contribution to the internal standard signal should also be less than 5%.[1]
Q5: How can this compound impurity affect the calibration curve and assay performance?
Impurity in the this compound internal standard, specifically the presence of unlabeled Lopinavir, can lead to several issues:
-
Increased Lower Limit of Quantification (LLOQ): The presence of unlabeled Lopinavir in the internal standard elevates the background signal of the analyte, which can increase the LOPQ and reduce the sensitivity of the assay.[5]
-
Non-linear Calibration Curve: If the molar ratio between the internal standard and the analyte is significantly biased due to impurities, the calibration curve may no longer be linear.[6]
-
Inaccurate Quantification: The primary impact is the overestimation of the analyte concentration, as the impurity contributes to the analyte's measured response.
-
Reduced Dynamic Range: Both an increased LLOQ and a lowered Upper Limit of Quantification (ULOQ) due to impurities can negatively affect the dynamic range of the assay.[5]
Troubleshooting Guide
Q1: My blank samples (matrix without analyte, but with internal standard) show a significant analyte signal. What could be the cause?
This is a classic sign of internal standard impurity.
-
Root Cause: The this compound internal standard likely contains a significant amount of unlabeled Lopinavir. This unlabeled portion is being detected as the analyte.
-
Troubleshooting Steps:
-
Prepare a solution of the this compound internal standard in the mobile phase at the concentration used in the assay.
-
Inject this solution into the LC-MS/MS system and monitor the mass transition for Lopinavir.
-
If a peak is observed, it confirms the presence of unlabeled Lopinavir in your internal standard.
-
According to ICH M10 guidelines, the response from the internal standard at the analyte's mass transition should be ≤ 20% of the analyte's response at the LLOQ.[1] If it exceeds this, the internal standard may not be suitable for the assay.
-
Q2: The accuracy and precision of my quality control (QC) samples, especially at the LLOQ, are consistently high and failing acceptance criteria. How do I investigate this?
Inaccurate LLOQ QC samples are often linked to internal standard purity issues.
-
Root Cause: The contribution of unlabeled Lopinavir from the internal standard has a more pronounced effect at very low analyte concentrations like the LLOQ, leading to a positive bias and inaccurate results.[5]
-
Troubleshooting Steps:
-
Verify IS Purity: Perform the check described in the previous question to confirm the level of unlabeled analyte in the this compound.
-
Assess Contribution at LLOQ: Compare the peak area of the analyte in a blank sample (containing only the internal standard) to the peak area of the analyte in an LLOQ sample. The contribution from the internal standard should be less than 5% of the LLOQ response.[4]
-
Source a Higher Purity Standard: If the current this compound standard is found to be impure, it is best to obtain a new lot with higher isotopic purity, ideally >99%.[5]
-
Q3: My calibration curve is non-linear, particularly at the lower and upper ends. Could the this compound internal standard be the problem?
Yes, internal standard issues can lead to non-linearity.
-
Root Cause: A high concentration of unlabeled Lopinavir in the this compound can disrupt the linear relationship between the analyte/IS ratio and the concentration, especially if the molar ratio between the analyte and IS becomes significantly biased at the extremes of the curve.[6]
-
Troubleshooting Steps:
-
Check for IS Purity: As with other issues, the first step is to confirm the purity of the this compound.
-
Optimize IS Concentration: The concentration of the internal standard itself can sometimes lead to non-linearity. Ensure that the chosen concentration is appropriate for the expected analyte concentration range.
-
Evaluate Matrix Effects: While SIL internal standards are excellent at compensating for matrix effects, significant differences in ionization suppression or enhancement between the analyte and IS at different concentrations could be a factor.
-
Quantitative Data Summary
The impact of unlabeled Lopinavir impurity in the this compound internal standard on the accuracy of LLOQ measurements can be illustrated as follows.
| % Unlabeled Lopinavir in this compound | Analyte Response from IS Contribution (Arbitrary Units) | LLOQ Analyte Response (Arbitrary Units) | Contribution to LLOQ Signal | Measured LLOQ Concentration (vs. True LLOQ) | % Accuracy |
| 0.1% | 10 | 1000 | 1.0% | 1.01 x LLOQ | 101.0% |
| 0.5% | 50 | 1000 | 5.0% | 1.05 x LLOQ | 105.0% |
| 1.0% | 100 | 1000 | 10.0% | 1.10 x LLOQ | 110.0% |
| 2.0% | 200 | 1000 | 20.0% | 1.20 x LLOQ | 120.0% |
This table illustrates a hypothetical scenario where the acceptance criterion for accuracy is typically 80-120% (or 85-115%). As the percentage of unlabeled Lopinavir increases, the positive bias in the measured LLOQ concentration rises, potentially leading to failed analytical runs.
Experimental Protocols
Protocol: Assessment of this compound Purity and its Impact on Quantification
Objective: To determine the isotopic purity of a this compound internal standard and evaluate its impact on the quantification of Lopinavir at the LLOQ.
Materials:
-
Lopinavir reference standard
-
This compound internal standard
-
Control biological matrix (e.g., human plasma)
-
LC-MS/MS system
-
Appropriate solvents for sample preparation and mobile phase
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Lopinavir at 1 mg/mL in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of this compound at 1 mg/mL in the same solvent.
-
-
Preparation of Working Solutions:
-
Prepare a working solution of the this compound internal standard at the concentration to be used in the final assay (e.g., 100 ng/mL).
-
Prepare calibration standards and quality control samples by spiking the control biological matrix with Lopinavir stock solution. The lowest calibration standard should be the LLOQ.
-
-
Purity Check of this compound:
-
Inject the this compound working solution directly into the LC-MS/MS system.
-
Acquire data using the mass transitions for both Lopinavir and this compound.
-
Integrate the peak area for any signal observed in the Lopinavir mass transition. This is the "crosstalk" or contribution from the unlabeled impurity.
-
-
Sample Preparation for LLOQ Impact Assessment:
-
Blank Sample: To a vial of control matrix, add the this compound working solution.
-
LLOQ Sample: To a vial of control matrix, add the Lopinavir spiking solution to achieve the LLOQ concentration, and add the this compound working solution.
-
Process both samples using the established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[3][7]
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples by LC-MS/MS.
-
Record the peak area response for Lopinavir in both the Blank Sample and the LLOQ Sample.
-
-
Data Analysis:
-
Calculate the percentage contribution of the internal standard to the LLOQ signal using the following formula:
-
% Contribution = (Peak Area of Lopinavir in Blank Sample / Peak Area of Lopinavir in LLOQ Sample) * 100
-
-
Acceptance Criterion: The calculated % Contribution should ideally be less than 5%.[4]
-
Visualizations
Caption: Workflow for troubleshooting quantification issues related to internal standard purity.
Caption: Logical flow demonstrating the impact of impure this compound on quantification accuracy.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Method validation and clinical application for the quantification of lopinavir, efavirenz, and ritonavir in breast milk using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
For researchers, scientists, and drug development professionals, the robust quantification of therapeutic drugs is paramount. This guide provides a detailed comparison of two validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the determination of lopinavir, a critical antiretroviral agent. The primary focus is a method employing a stable isotope-labeled internal standard, Lopinavir-d8, contrasted with a method utilizing a non-deuterated internal standard, cyheptamide. This comparison will illuminate the advantages of using a deuterated internal standard in bioanalytical assays.
The Critical Role of the Internal Standard in LC-MS/MS
In LC-MS/MS-based bioanalysis, an internal standard (IS) is crucial for accurate and precise quantification. The IS is added at a known concentration to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis. An ideal IS mimics the analyte's chemical and physical properties as closely as possible. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard as they co-elute with the analyte and exhibit nearly identical ionization efficiency and fragmentation patterns, leading to superior correction for matrix effects and other sources of error.
Experimental Workflow: A Visual Overview
The following diagram illustrates a typical experimental workflow for the validation of an LC-MS/MS method for lopinavir quantification in plasma samples.
Caption: LC-MS/MS Method Validation Workflow for Lopinavir.
Method Comparison: this compound vs. Cyheptamide as Internal Standard
This guide compares two distinct, validated LC-MS/MS methods. Method 1 utilizes this compound as the internal standard and employs solid-phase extraction (SPE) for sample cleanup. Method 2 uses cyheptamide as the internal standard with a sample preparation method combining liquid-liquid extraction (LLE) and protein precipitation (PPT).
Experimental Protocols
Below are the detailed experimental protocols for both methods.
Table 1: Experimental Protocols for Lopinavir Quantification
| Parameter | Method 1: this compound (IS) | Method 2: Cyheptamide (IS) |
| Sample Preparation | ||
| Technique | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) followed by Protein Precipitation (PPT) |
| Detailed Steps | 1. Pre-treat 50 µL of human plasma. 2. Add this compound solution. 3. Perform solid-phase extraction. 4. Elute and evaporate to dryness. 5. Reconstitute in mobile phase. | 1. To 200 µL of plasma, add cyheptamide solution. 2. Perform LLE. 3. Collect the organic phase. 4. Add trifluoroacetic acid to the remaining aqueous phase for PPT. 5. Combine the collected organic and aqueous phases, evaporate, and reconstitute. |
| Liquid Chromatography | ||
| Column | Hy-purity Advance (50 x 4.6 mm, 5 µm) | Not explicitly stated, but various C18 and phenyl columns were evaluated. |
| Mobile Phase | 5 mM Ammonium Acetate and Methanol (15:85, v/v) | Gradient elution with water and acetonitrile containing 0.1% acetic acid. |
| Flow Rate | Gradient | Not explicitly stated. |
| Injection Volume | Not explicitly stated | 5 µL |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (+ESI) | Positive Electrospray Ionization (+ESI) |
| MRM Transitions | Lopinavir: m/z 629.30 → 447.30 This compound: m/z 637.40 → 447.30 | Lopinavir: m/z 629.4 → 447.2 Cyheptamide: m/z 238.1 → 193.2 |
Note: Some specific details for Method 2 were not available in the referenced literature.
Performance Data Comparison
The following tables summarize the quantitative validation data for both methods, demonstrating their performance characteristics.
Table 2: Linearity and Sensitivity
| Parameter | Method 1: this compound (IS) | Method 2: Cyheptamide (IS) |
| Linearity Range (ng/mL) | 50.587 - 7026.018 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.99 | Not explicitly stated, but linearity was confirmed. |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 50.587 | 0.010 (10 pg/mL) |
Table 3: Accuracy and Precision
| QC Level | Method 1: this compound (IS) | Method 2: Cyheptamide (IS) |
| Accuracy (%) | Precision (%RSD) | |
| Low QC | 96.67 | 2.73 |
| Medium QC | Not explicitly stated | Not explicitly stated |
| High QC | Not explicitly stated | Not explicitly stated |
Table 4: Recovery and Matrix Effect
| Parameter | Method 1: this compound (IS) | Method 2: Cyheptamide (IS) |
| Recovery (%) | Not explicitly stated | Excellent to outstanding for hydrophobic drugs. |
| Matrix Effect | Evaluated and found to be within acceptable limits. | Negligible. |
Discussion and Conclusion
Both presented methods are validated for the quantification of lopinavir in human plasma. However, a closer look at the methodologies and performance data reveals key differences that can guide researchers in their choice of analytical strategy.
The method employing This compound as an internal standard offers a significant advantage in mitigating variability. Because this compound has the same chemical structure as lopinavir, with only a difference in isotopic composition, it behaves almost identically during extraction, chromatography, and ionization. This co-elution and similar ionization response provide a more accurate correction for any sample-to-sample variations, including matrix effects, which can be a major source of imprecision and inaccuracy in LC-MS/MS assays. The presented data for this method, though not fully comprehensive in the available literature, demonstrates good precision and accuracy.[1]
The alternative method using cyheptamide , a structurally unrelated molecule, as the internal standard, also demonstrates good performance with a very low LLOQ.[2] The combined LLE and PPT sample preparation is effective in removing interferences. However, because cyheptamide has different physicochemical properties than lopinavir, it may not perfectly compensate for variations in extraction efficiency or matrix-induced ion suppression or enhancement that specifically affect lopinavir. While the validation data shows acceptable performance under controlled conditions, the risk of differential matrix effects between the analyte and the IS is higher compared to using a stable isotope-labeled IS.
References
For researchers, scientists, and drug development professionals, the choice of an internal standard is paramount for the accuracy and reliability of bioanalytical methods. This guide provides a comprehensive comparison of Lopinavir-d8, a deuterated internal standard, with other alternatives used in the quantification of the antiretroviral drug Lopinavir. The information presented is supported by experimental data from various studies, offering an objective overview of its performance in accuracy and recovery studies.
This compound, a stable isotope-labeled (SIL) analogue of Lopinavir, is widely recognized for its ability to enhance the precision and accuracy of quantitative analysis, particularly in complex biological matrices such as plasma. Its physicochemical properties are nearly identical to the analyte, Lopinavir, allowing it to mimic the behavior of the analyte during sample preparation and analysis. This minimizes the impact of matrix effects and procedural variability, leading to more reliable data.
Performance Comparison: this compound vs. Alternative Internal Standards
The selection of an appropriate internal standard is critical to compensate for the variability inherent in bioanalytical procedures. While deuterated standards like this compound are often considered the gold standard, other compounds, such as structural analogues, have also been employed. Below is a comparative summary of the performance data.
| Internal Standard | Method | Analyte | Accuracy (%) | Recovery (%) | Precision (%RSD) | Reference |
| This compound | LC-MS/MS | Lopinavir | 97.35 - 105.27 | Not explicitly stated, but matrix effect was low | Within-batch: 1.91-4.73, Between-batch: 2.65-5.27 | [1] |
| Diazepam | HPLC-UV | Lopinavir | Within 100±10% | 52.26 | Intra-day: 2.16-3.20, Inter-day: 2.34-4.04 | [2] |
| A-86093.0 (Ritonavir analogue) | HPLC-UV | Lopinavir | Not explicitly stated | Not explicitly stated | Not explicitly stated, but method deemed reproducible | [3] |
| Telmisartan | LC-MS/MS | Lopinavir | Not explicitly stated | >75 | <15 | [4] |
Note: The data presented is a compilation from different studies. Direct head-to-head comparative studies are limited, and variations in experimental conditions should be considered.
The Advantage of Deuterated Internal Standards
The use of stable isotope-labeled internal standards, such as this compound, offers several distinct advantages in bioanalytical method development:
-
Co-elution with the Analyte: this compound has a retention time that is very close to or identical to that of Lopinavir, ensuring that both compounds experience the same chromatographic conditions and potential matrix effects simultaneously.
-
Similar Extraction Recovery: The efficiency of the extraction process from the biological matrix is virtually the same for both Lopinavir and its deuterated counterpart.
-
Compensation for Matrix Effects: Ion suppression or enhancement in the mass spectrometer source, a common challenge in bioanalysis, affects both the analyte and the SIL internal standard to a similar extent. This co-behavior leads to more accurate and precise quantification.
-
Improved Precision and Accuracy: The close mimicking of the analyte's behavior throughout the analytical process results in lower variability and higher accuracy in the final concentration measurements.
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of this compound as an internal standard for the quantification of Lopinavir in human plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol outlines a common procedure for extracting Lopinavir and this compound from a plasma matrix.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of lopinavir and ritonavir in human plasma by high performance liquid chromatography coupled with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiretroviral drug lopinavir, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of Lopinavir-d8, a deuterated analog, with other commonly employed internal standards. The information presented herein is supported by a review of published experimental data to facilitate an informed decision-making process for your analytical needs.
The Role of Internal Standards in Lopinavir Analysis
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration added to samples, calibrators, and quality controls. Its purpose is to correct for the potential variability during sample processing and analysis, such as extraction inconsistencies, matrix effects, and instrument response fluctuations. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible.
This compound: The Stable Isotope-Labeled Standard
This compound is a deuterated form of lopinavir, where eight hydrogen atoms are replaced with deuterium. This substitution results in a molecule that is chemically identical to lopinavir but has a different mass.
Advantages of this compound:
-
Co-elution with the Analyte: Due to its identical chemical structure, this compound exhibits nearly the same chromatographic retention time as lopinavir. This co-elution is highly desirable as it ensures that both the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer's source.
-
Similar Extraction Recovery: The physical and chemical similarities between this compound and lopinavir lead to comparable recovery rates during sample preparation procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Reduced Variability: The use of a stable isotope-labeled internal standard is widely considered the gold standard in quantitative mass spectrometry as it most effectively compensates for analytical variability, leading to higher precision and accuracy.
Alternative Internal Standards for Lopinavir Analysis
While this compound is often the preferred choice, other compounds have been successfully used as internal standards in lopinavir assays. The selection of an alternative is often guided by factors such as cost, commercial availability, and the specific requirements of the analytical method.
Commonly used alternatives include:
-
Nevirapine: An antiretroviral drug from the non-nucleoside reverse transcriptase inhibitor (NNRTI) class.
-
Telmisartan: An angiotensin II receptor blocker used to treat high blood pressure.
-
Cyheptamide: A compound with a distinct chemical structure.
-
Diazepam: A benzodiazepine medication.
The primary consideration when using these alternatives is their ability to mimic lopinavir's behavior during analysis, despite their structural differences. This includes having a retention time that is close to, but not overlapping with, lopinavir and exhibiting similar extraction and ionization characteristics.
Comparative Performance Data
The following table summarizes key performance parameters for this compound and other internal standards based on published literature. It is important to note that these values are derived from different studies and direct head-to-head comparisons are limited. The experimental conditions in each study can significantly influence the results.
| Internal Standard | Analyte Retention Time (min) | IS Retention Time (min) | Recovery (%) | Matrix Effect (%) | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%) | Reference |
| This compound | Not explicitly stated, but co-elutes with Lopinavir | Not explicitly stated, but co-elutes with Lopinavir | Not explicitly stated | Not explicitly stated | 50.59 - 7026.02 | < 15 | 85-115 | [1] |
| Nevirapine | 1.34 | 6.02 | Not specified | Not specified | 1 - 100 (µg/mL) | Not specified | Not specified | [2] |
| Telmisartan | Not explicitly stated | Not explicitly stated | > 75 | Not specified | 62.5 - 10000 | < 15 | Not specified | [3] |
| Cyheptamide | 4.99 | 4.73 | 98.8 - 105.3 | Not specified | 1 - 1000 | < 5 | 98.8 - 105.3 | [4] |
| Diazepam | Not explicitly stated | Not explicitly stated | > 90 (at 0.3 and 3 µg/mL) | Not specified | 0.01 - 10 (µg/mL) | < 15 | Not specified | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison, providing a framework for researchers to replicate or adapt these methods.
Method 1: Lopinavir Analysis using this compound Internal Standard (LC-MS/MS)
This protocol is based on a validated method for the simultaneous estimation of lopinavir and ritonavir in human plasma.[1][6]
-
Sample Preparation:
-
To 50 µL of human plasma, add the internal standard solution (this compound).
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile or methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: Hy-purity Advance C18 (50 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: 5 mM Ammonium Acetate and Methanol (15:85, v/v).
-
Flow Rate: Gradient flow may be applied.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lopinavir: m/z 629.3 → 447.3
-
This compound: m/z 637.4 → 447.3
-
-
Method 2: Lopinavir Analysis using Nevirapine Internal Standard (RP-HPLC)
This protocol is based on a method for the determination of lopinavir in rat plasma.[2]
-
Sample Preparation:
-
To plasma samples, add Nevirapine as the internal standard.
-
Perform protein precipitation followed by liquid-liquid extraction.
-
-
Chromatographic Conditions:
-
Column: Agilent C8 (150mm x 4.6mm, 5µm).
-
Mobile Phase: A mixture of 0.05M Potassium Dihydrogen Orthophosphate buffer and Acetonitrile:Methanol (80:20) in a ratio of 45:55.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 210nm.
-
Visualizing Key Concepts
To further aid in understanding, the following diagrams illustrate important aspects of lopinavir analysis and its mechanism of action.
Experimental workflow for lopinavir bioanalysis.
Lopinavir's mechanism of action on HIV protease.
Conclusion
The choice of an internal standard is a cornerstone of robust and reliable bioanalytical method development for lopinavir. This compound, as a stable isotope-labeled analog, offers the most theoretically sound approach to correcting for analytical variability, leading to high-quality data. However, the successful use of alternative internal standards like nevirapine, telmisartan, cyheptamide, and diazepam has also been demonstrated.
Researchers must carefully consider the specific requirements of their assay, including the desired level of precision and accuracy, cost constraints, and the availability of reagents, when selecting an internal standard. The data and protocols presented in this guide are intended to serve as a valuable resource in making an evidence-based decision for the quantification of lopinavir in various biological matrices.
References
- 1. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lopinavir/ritonavir: a protease inhibitor for HIV-1 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bepls.com [bepls.com]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical methods for the quantification of the antiretroviral drug lopinavir in biological matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Both methods are presented with Lopinavir-d8 as the internal standard, a crucial component for accurate and precise quantification. This document outlines their respective performance characteristics, supported by experimental data, to aid researchers in selecting the most appropriate assay for their specific needs.
Introduction to Lopinavir Quantification
Lopinavir is a protease inhibitor widely used in the treatment of HIV infections.[1] Accurate measurement of its concentration in biological fluids is essential for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. The selection of an appropriate analytical method is therefore a critical step in drug development and clinical research. This guide focuses on two widely adopted techniques, LC-MS/MS and HPLC-UV, providing a comparative analysis of their performance when validated using the deuterated internal standard, this compound.
Experimental Workflow: A General Overview
The quantification of lopinavir in biological samples, such as plasma, typically follows a standardized workflow. This process begins with sample preparation to isolate the analyte from matrix components, followed by chromatographic separation and subsequent detection. The use of an internal standard, in this case, this compound, is incorporated early in the process to correct for variability during sample processing and analysis.
References
In the realm of pharmacokinetic and bioequivalence studies for the antiretroviral drug Lopinavir, the selection of an appropriate internal standard is paramount for ensuring the accuracy and reliability of analytical methods. Lopinavir-d8, a deuterated analog of Lopinavir, is frequently employed for this purpose, particularly in mass spectrometry-based assays. This guide provides a comparative overview of the linearity and range determination for Lopinavir analysis using this compound and other alternative internal standards, supported by experimental data from various studies.
Comparison of Internal Standards for Lopinavir Quantification
The choice of an internal standard is critical in compensating for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's chemical and physical properties. Here, we compare the performance of this compound with other commonly used internal standards in Lopinavir bioanalysis.
| Internal Standard | Analytical Method | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| This compound | LC-MS/MS | Not explicitly stated, but concentrations of 20.00 µg/mL were developed.[1] | > 0.99 | Not explicitly stated |
| Nevirapine | RP-HPLC | 1,000 - 100,000[2] | 0.9599[2] | 1,000[2] |
| Not Specified | HPLC-UV | 10 - 10,000[3] | > 0.99 | 10[3] |
| Not Specified | RP-HPLC-UV | 5,000 - 150,000[4] | 0.999[4] | 30[4] |
| 2H5-saquinavir | LC/MS/MS | Not explicitly stated, but calibration ranges were linear over more than three logs.[5] | Not explicitly stated | 4.0 in plasma[5] |
| Diazepam | LC-MS | 10 - 10,000[6] | > 0.99 | Not explicitly stated |
| Not Specified | LC-MS/MS | 1 - 2,000 (for LPV)[7][8] | > 0.99[7][8] | 1[7][8] |
Note: The linearity ranges and LLOQs can vary significantly based on the specific analytical method, instrumentation, and biological matrix used.
Experimental Protocol: Linearity and Range Determination
The following is a generalized experimental protocol for determining the linearity and range of Lopinavir in a biological matrix (e.g., human plasma) using an internal standard like this compound, based on common practices in bioanalytical method validation.
Objective: To establish the range over which the analytical method provides results that are directly proportional to the concentration of Lopinavir in the sample.
Materials:
-
Lopinavir reference standard
-
This compound (or other suitable internal standard)
-
Blank biological matrix (e.g., human plasma)
-
High-purity solvents and reagents (e.g., methanol, acetonitrile, formic acid)
-
Calibrated analytical balance, pipettes, and volumetric flasks
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve Lopinavir and the internal standard (this compound) in a suitable solvent (e.g., methanol) to prepare individual stock solutions of known concentrations.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the Lopinavir stock solution with the solvent to prepare a series of working standard solutions at different concentration levels.
-
Spike a fixed volume of the blank biological matrix with a small volume of each Lopinavir working standard solution to create a set of calibration standards. A typical set includes a blank sample (matrix without analyte or internal standard), a zero sample (matrix with internal standard only), and at least six to eight non-zero concentration levels covering the expected in-study concentration range.
-
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range, using a separate stock solution of Lopinavir from that used for the calibration standards.
-
-
Sample Preparation (e.g., Protein Precipitation):
-
To a fixed volume of each calibration standard and QC sample, add a precise volume of the internal standard working solution.
-
Add a protein precipitation agent (e.g., acetonitrile or methanol) to precipitate proteins.
-
Vortex mix the samples and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Develop a chromatographic method to achieve adequate separation of Lopinavir and the internal standard from endogenous matrix components.
-
Optimize the mass spectrometer parameters for the detection and quantification of Lopinavir and the internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas of Lopinavir and the internal standard for each chromatogram.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of Lopinavir for the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The acceptance criterion for linearity is typically a correlation coefficient (r²) of ≥ 0.99.
-
The linear range is the concentration range over which the calibration curve is demonstrated to be linear, accurate, and precise. The lowest concentration in this range that can be quantified with acceptable accuracy and precision is defined as the Lower Limit of Quantification (LLOQ).
-
Workflow for Linearity and Range Determination
Caption: Experimental workflow for determining the linearity and range of an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. iajpr.com [iajpr.com]
- 3. Development and validation of a cost-effective and sensitive bioanalytical HPLC-UV method for determination of lopinavir in rat and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ejtcm.gumed.edu.pl [ejtcm.gumed.edu.pl]
- 7. Determination of lopinavir and ritonavir in blood plasma, seminal plasma, saliva and plasma ultra-filtrate by liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative analysis of analytical methods for determining the concentration of lopinavir, a critical antiretroviral drug. A key focus is placed on the use of its deuterated internal standard, lopinavir-d8, a common practice in bioanalytical mass spectrometry to ensure high accuracy and precision. We will explore the limit of detection (LOD) and limit of quantification (LOQ) of this method and compare it with alternative analytical techniques, supported by experimental data.
Performance Comparison of Lopinavir Quantification Methods
The choice of an analytical method for lopinavir quantification depends on the required sensitivity, the nature of the sample matrix, and the available instrumentation. The use of a stable isotope-labeled internal standard like this compound in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold standard for bioanalytical applications due to its ability to correct for matrix effects and variations in sample processing. The following table summarizes the performance of an LC-MS/MS method using this compound and compares it with other reported methods for lopinavir quantification.
| Analytical Method | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS | This compound | Not explicitly stated | 50.587 ng/mL [1] |
| LC-MS/MS | Telmisartan | Not explicitly stated | 15 pg/mL[2] |
| LC-MS/MS | Cyheptamide | 5 pg/mL | 10 pg/mL[3] |
| HPLC-UV | Not specified | 1 ppm (~1000 ng/mL) | 2.3 ppm (~2300 ng/mL)[4] |
| RP-HPLC | Not specified | 11.73 µg/mL | 12.22 µg/mL[5] |
| UV Spectroscopy | Not specified | 1.1 µg/mL | 3.33 µg/mL[6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are the experimental protocols for the featured lopinavir quantification methods.
LC-MS/MS with this compound Internal Standard
This method is highly specific and sensitive, making it suitable for complex biological matrices like plasma.
-
Sample Preparation: Analytes are extracted from the biological matrix (e.g., 50 µL of human plasma) using a solid matrix excavation technique. This compound is added as the internal standard during this process.[1][7]
-
Chromatography:
-
Mass Spectrometry:
Alternative Method: HPLC-UV
A more accessible and cost-effective method, suitable for pharmaceutical dosage forms and less complex sample matrices.
-
Sample Preparation: Tablets are finely powdered, and a quantity equivalent to 200 mg of lopinavir is dissolved in the mobile phase. The solution is sonicated and filtered.[9] For plasma samples, protein precipitation followed by liquid-liquid extraction can be employed.
-
Chromatography:
-
Detection:
-
Wavelength: 220 nm[10]
-
Workflow for Lopinavir Quantification using an Internal Standard
The following diagram illustrates the typical workflow for quantifying lopinavir in a biological sample using an internal standard method, such as with this compound.
Caption: Workflow for Lopinavir Quantification.
This guide highlights that while various methods are available for lopinavir quantification, the LC-MS/MS method using a deuterated internal standard like this compound offers superior sensitivity and specificity, which is critical for bioanalytical applications. The choice of method should be guided by the specific requirements of the study, balancing the need for sensitivity with practical considerations such as cost and instrument availability.
References
- 1. researchgate.net [researchgate.net]
- 2. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lopinavir HPLC Assay Method [sigmaaldrich.com]
- 5. ukaazpublications.com [ukaazpublications.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. remedypublications.com [remedypublications.com]
- 10. rjptonline.org [rjptonline.org]
In the landscape of bioequivalence studies for the antiretroviral drug lopinavir, the choice of an appropriate internal standard is paramount for ensuring the accuracy and reliability of bioanalytical data. This guide provides a comprehensive comparison of Lopinavir-d8 as a stable isotope-labeled internal standard, supported by experimental data from a validated LC-MS/MS method. This information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies.
Performance Comparison of this compound
Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis using mass spectrometry. This compound, a deuterated analog of lopinavir, offers significant advantages over other potential internal standards due to its near-identical physicochemical properties to the analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variability in the analytical process.
Quantitative Data Summary
The following table summarizes the validation parameters of a robust and sensitive LC-MS/MS method for the simultaneous determination of lopinavir and ritonavir in human plasma, utilizing this compound and Ritonavir-d6 as internal standards.
| Validation Parameter | Lopinavir | Ritonavir |
| Linearity Range | 50.587 - 7048.40 ng/mL | 5.075 - 704.840 ng/mL |
| Correlation Coefficient (r²) | 0.9978 - 0.9996 | 0.9978 - 0.9996 |
| Lower Limit of Quantification (LLOQ) | 50.587 ng/mL | 5.075 ng/mL |
| Accuracy at LLOQ (%) | 96.67 | 97.13 |
| Precision at LLOQ (%RSD) | 2.73 | 5.99 |
| Within-Batch Accuracy (%) | 97.35 - 110.85 | 97.35 - 110.85 |
| Within-Batch Precision (%RSD) | 2.11 - 8.35 | 2.11 - 8.35 |
| Between-Batch Accuracy (%) | 99.44 - 103.11 | 99.44 - 103.11 |
| Between-Batch Precision (%RSD) | 3.34 - 5.51 | 3.34 - 5.51 |
| Matrix Effect (IS Normalized) | LQC: 0.983, HQC: 0.984 | LQC: 0.983, HQC: 0.984 |
| Recovery (%) | 85.12 - 88.45 | 85.12 - 88.45 |
Experimental Protocols
The data presented above was generated using a validated LC-MS/MS method. The key aspects of the experimental protocol are detailed below.
Sample Preparation
-
Aliquoting: 50 µL of human plasma was aliquoted into a 96-well plate.
-
Internal Standard Spiking: 25 µL of a working solution containing this compound (20.00 µg/mL) and Ritonavir-d6 (2.00 µg/mL) was added to each plasma sample, except for the blank plasma samples.
-
Vortexing: The samples were vortexed to ensure complete mixing.
-
Solid Phase Extraction (SPE): The samples were loaded onto pre-conditioned Oasis HLB (1 cc, 30mg) extraction cartridges.
-
Washing: The cartridges were washed to remove interfering substances.
-
Elution: The analytes and internal standards were eluted from the cartridges.
-
Evaporation and Reconstitution: The eluate was evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography
-
LC System: Waters Acquity UPLC System
-
Column: Thermo Scientific Hypurity Advance (50 x 4.6 mm, 5 µm)
-
Mobile Phase:
-
A: 5 mM Ammonium Acetate
-
B: Methanol
-
-
Gradient: A gradient elution was employed, starting with 85% B for the first 0.8 minutes and then changing to 30% B for the next 0.8 minutes.
-
Flow Rate: Not specified in the provided information.
-
Injection Volume: Not specified in the provided information.
-
Column Temperature: Not specified in the provided information.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lopinavir: Not explicitly stated, but typically around m/z 629.4 -> 447.4
-
This compound: Not explicitly stated, but would be approximately m/z 637.4 -> 455.4
-
Ritonavir: m/z 721.40 -> 296.20
-
Ritonavir-d6: m/z 727.4 -> 302.2
-
Bioanalytical Workflow for Lopinavir Bioequivalence Study
The following diagram illustrates the typical workflow of a bioequivalence study for lopinavir, highlighting the role of this compound as an internal standard.
Caption: Workflow of a Lopinavir Bioequivalence Study.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of analytical methodologies for the quantification of lopinavir in various biological matrices. Lopinavir, an HIV-1 protease inhibitor, is a critical component of highly active antiretroviral therapy (HAART). Accurate measurement of its concentration in different biological fluids and tissues is paramount for pharmacokinetic studies, therapeutic drug monitoring, and understanding its distribution and efficacy. This document summarizes key performance data from various validated methods, details experimental protocols, and visualizes relevant pathways and workflows to aid researchers in selecting and implementing appropriate analytical strategies.
Quantitative Data Summary
The following tables summarize the validation parameters of various analytical methods for the determination of lopinavir in human plasma, saliva, seminal plasma, and breast milk. The data is compiled from multiple studies employing High-Performance Liquid Chromatography coupled with Ultraviolet (HPLC-UV) or Tandem Mass Spectrometry (LC-MS/MS) detection.
Table 1: LC-MS/MS Methods for Lopinavir Quantification
| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (% RSD) | Recovery (%) | Citation(s) |
| Human Plasma | 62.5 - 10,000 | 0.015 | >85 | <15 | >75 | [1] |
| 19 - 5,300 | 19 | Within ±15 | <6 | Not Reported | ||
| Saliva | 1 - 2,000 | 1 | >85 | <15.3 | 73.5 - 118.4 | |
| Seminal Plasma | 1 - 2,000 | 1 | >85 | <15.3 | 73.5 - 118.4 | |
| Breast Milk | Not Specified | Not Specified | 96 - 105 | <15 | Not Reported | [2] |
| Brain Homogenate (Mouse) | 1 - 200 nM | 1 nM | 85 - 115 | <15 | Not Reported | [3][4] |
Table 2: HPLC-UV Methods for Lopinavir Quantification
| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (% RSD) | Recovery (%) | Citation(s) |
| Human Plasma | 10 - 10,000 | 10 | Within ±15 of nominal | <15 | Not Reported | [5] |
| 20,000 - 200,000 | 140 | Not Reported | Not Reported | Not Reported | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a practical foundation for researchers looking to replicate or adapt these methods for their specific needs.
Lopinavir Quantification in Human Plasma by LC-MS/MS
This protocol is a synthesized representation of common methodologies for the analysis of lopinavir in human plasma using liquid chromatography-tandem mass spectrometry.
a. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a microcentrifuge tube, add an internal standard solution.
-
Add a protein precipitation agent, such as acetonitrile or methanol, and vortex vigorously for 1-2 minutes.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform liquid-liquid extraction by adding an immiscible organic solvent (e.g., a mixture of hexane and ethyl acetate).
-
Vortex the mixture for 2-3 minutes and then centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer containing the analyte to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitute the dried residue in a small volume of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
b. Chromatographic Conditions
-
HPLC System: An Agilent or Waters HPLC system.
-
Column: A reverse-phase C18 column (e.g., Agilent ZORBAX Eclipse XDB-C18, Waters Symmetry C18).
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium acetate.
-
Flow Rate: Typically in the range of 0.2 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
c. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for lopinavir and the internal standard.
Lopinavir Quantification in Saliva and Seminal Plasma by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous determination of lopinavir in multiple biological matrices.
a. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen saliva or seminal plasma samples at room temperature.
-
To a 200 µL aliquot of the sample, add the internal standard.
-
Perform a liquid-liquid extraction by adding an appropriate organic solvent.
-
Vortex the mixture thoroughly and then centrifuge to achieve phase separation.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase before injection into the LC-MS/MS system.
b. Chromatographic and Mass Spectrometric Conditions
The chromatographic and mass spectrometric conditions are generally similar to those described for plasma analysis, with potential minor modifications to the gradient program or MRM transitions to optimize for the specific matrix.
Visualizations
The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the analysis of lopinavir.
Caption: Mechanism of action of lopinavir in inhibiting HIV protease.
Caption: Metabolic pathway of lopinavir and the boosting effect of ritonavir.
Caption: General experimental workflow for lopinavir analysis by LC-MS/MS.
Concluding Remarks
The quantification of lopinavir in various biological matrices is well-established, with LC-MS/MS offering the highest sensitivity and specificity, making it the preferred method for most research and clinical applications. While robust methods exist for plasma, saliva, seminal plasma, and breast milk, there is a notable lack of detailed, publicly available validation data for the quantification of lopinavir in urine and various tissue types. Researchers aiming to measure lopinavir in these matrices may need to develop and validate their own methods based on the principles outlined in the protocols for other biological fluids. The provided experimental protocols and diagrams serve as a valuable resource for drug development professionals and scientists in the field of antiretroviral research.
References
- 1. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method validation and clinical application for the quantification of lopinavir, efavirenz, and ritonavir in breast milk using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Development and validation of a cost-effective and sensitive bioanalytical HPLC-UV method for determination of lopinavir in rat and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
A Comparison Guide for Researchers in Drug Development and Bioanalysis
In the quantitative analysis of the antiretroviral drug lopinavir using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the deuterated analog Lopinavir-d8 is frequently employed as an internal standard (IS) to ensure accuracy and precision.[1] However, the use of stable isotope-labeled internal standards (SIL-IS) is not without potential complications. A critical aspect to consider is the isotopic contribution, or "crosstalk," of the SIL-IS to the signal of the unlabeled analyte. This guide provides an objective comparison of this compound's performance, details the experimental protocols to assess its isotopic contribution, and discusses alternative internal standards.
Understanding Isotopic Contribution
Deuterium-labeled internal standards like this compound are synthesized to have a higher mass than the analyte of interest. In mass spectrometry, the instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard. However, commercially available SIL-IS are not 100% isotopically pure. For instance, a batch of this compound may have a stated purity of 98.05%, implying the presence of molecules with fewer deuterium atoms than the nominal eight.[2]
These less-deuterated isotopologues can have the same m/z as the unlabeled lopinavir, leading to an overestimation of the lopinavir concentration, particularly at the lower limit of quantification (LLOQ). This phenomenon is a known challenge in mass spectrometry, especially for higher molecular weight compounds.
Performance and Comparison of Internal Standards
The selection of an appropriate internal standard is crucial for the development of robust bioanalytical methods. While this compound is a widely used and generally effective internal standard for lopinavir quantification, it is essential to evaluate its performance in the context of potential isotopic crosstalk.
Data Summary: Lopinavir and this compound Mass Spectrometry Parameters
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| Lopinavir | 629.30 - 629.6 | 155.2, 447.1, 447.30 |
| This compound | 637.40 | 447.30 |
Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.
Alternative Internal Standards
While this compound is the most common choice, other compounds can be used as internal standards for lopinavir analysis. One such alternative is telmisartan , a structurally unrelated molecule.
| Internal Standard | Type | Advantages | Disadvantages |
| This compound | Stable Isotope-Labeled | Co-elutes with analyte, similar ionization efficiency, compensates well for matrix effects. | Potential for isotopic contribution to the analyte signal, can be costly. |
| Telmisartan | Structurally Unrelated | No isotopic contribution to the lopinavir signal, readily available. | May not co-elute with lopinavir, may have different ionization efficiency, may not compensate for matrix effects as effectively as a SIL-IS. |
Experimental Protocol: Assessing Isotopic Contribution
To ensure the accuracy of quantitative data, it is imperative to experimentally determine the extent of isotopic contribution from this compound to the lopinavir signal during method validation.
Objective: To quantify the percentage contribution of the this compound internal standard to the analyte (lopinavir) signal.
Materials:
-
Lopinavir reference standard
-
This compound internal standard
-
Blank biological matrix (e.g., human plasma)
-
LC-MS/MS system
Procedure:
-
Prepare a high-concentration solution of this compound in the blank biological matrix. This concentration should be the same as the working concentration used in the analytical method.
-
Prepare a blank sample containing only the biological matrix.
-
Analyze both samples using the established LC-MS/MS method.
-
Monitor the lopinavir channel (the specific m/z transition for lopinavir) in both the blank sample and the this compound sample.
-
Calculate the response in the lopinavir channel for both injections.
-
Determine the percentage contribution using the following formula:
% Contribution = (Response in Lopinavir channel of IS sample / Response of Lopinavir at LLOQ) x 100
Acceptance Criteria: The contribution of the internal standard to the analyte signal should be minimal, typically less than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ). The contribution to the internal standard from the analyte should also be assessed and is generally expected to be less than 5%.
Visualization of the Assessment Workflow
The following diagram illustrates the logical workflow for assessing the isotopic contribution of this compound.
Caption: Workflow for assessing this compound isotopic contribution.
Conclusion
The use of this compound as an internal standard provides significant advantages in the LC-MS/MS quantification of lopinavir. However, a thorough assessment of its isotopic contribution to the analyte signal is a critical step in method validation to ensure data integrity. By following the detailed experimental protocol outlined in this guide, researchers can confidently evaluate and mitigate potential inaccuracies arising from isotopic crosstalk. In cases where significant contribution is observed, exploring alternative internal standards such as telmisartan may be warranted. The choice of internal standard should always be justified by robust validation data that demonstrates the accuracy, precision, and reliability of the analytical method.
References
Safety Operating Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial, immediate safety and logistical information for the handling of Lopinavir-d8. Given the limited specific safety data available for this compound, and the hazardous properties of its parent compound, Lopinavir, it is imperative to handle this deuterated analog with the same precautions as a potent pharmaceutical compound. This guide offers procedural, step-by-step guidance to ensure the safety of laboratory personnel and the integrity of research.
Hazard Assessment and Classification
While some safety data sheets (SDS) for this compound may not classify it as hazardous, the parent compound, Lopinavir, is recognized as harmful. Prudent practice dictates treating this compound with a similar level of caution. The following table summarizes the hazard classifications for Lopinavir, which should be considered applicable to this compound.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity, Single Exposure | May cause respiratory irritation.[1] |
| Specific target organ toxicity (repeated exposure) | May cause damage to organs through prolonged or repeated exposure.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of generating aerosols or dust. Full-facepiece hoods can offer high protection factors.[2] |
| Reusable Half or Full-Facepiece Respirator | To be used with P100/FFP3 particulate filters. A proper fit test is mandatory.[2] | |
| Disposable Respirators (e.g., N95) | Suitable only for low-risk activities and should not be the primary respiratory protection when handling potent compounds.[2] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated or at regular intervals.[2][3] |
| Body Protection | Disposable Coveralls or Gown | Use coveralls made of materials such as Tyvek or a dedicated lab coat.[2][3] |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles providing a complete seal are required. A face shield can be worn over goggles for additional protection.[3] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn within the designated handling area.[3] |
Operational Plan: Safe Handling Workflow
Adherence to a strict, step-by-step operational workflow is critical to minimize the risk of exposure and contamination.
Experimental Protocols: Step-by-Step Guidance
1. Preparation:
-
Designated Area: All handling of this compound solid and concentrated solutions should occur within a certified chemical fume hood, biological safety cabinet (BSC), or a similar ventilated enclosure.[4]
-
Pre-planning: Before starting, ensure all necessary equipment, reagents, and waste containers are within the containment area to minimize traffic in and out of the designated zone.
-
PPE Donning: Don all required PPE as outlined in the table above before entering the designated handling area.
2. Handling:
-
Weighing: If possible, use a balance with a ventilated enclosure. Handle the solid material gently to avoid creating dust.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid to prevent splashing and aerosol generation.
-
Manipulations: Keep all containers with this compound covered when not in immediate use.
3. Post-Handling:
-
Decontamination: At the end of the procedure, thoroughly decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
PPE Doffing: Remove PPE in a designated area, being careful to avoid self-contamination. The outer pair of gloves should be removed first.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including disposable PPE (gloves, gowns, shoe covers), absorbent pads, and weighing papers, must be collected in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain. |
| Sharps Waste | Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for hazardous chemical waste. |
| Final Disposal | All this compound waste should be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration.[5] |
Emergency Procedures: Spills and Exposure
Spill Cleanup:
-
Small Spills (<5 mL or 5 g):
-
Alert personnel in the immediate area.
-
Wearing full PPE, gently cover the spill with absorbent material. For powders, use a damp absorbent pad to avoid raising dust.
-
Collect the absorbent material and any contaminated debris, placing it into a sealed hazardous waste bag.
-
Clean the spill area twice with a detergent solution, followed by a final rinse.
-
-
Large Spills (>5 mL or 5 g):
-
Evacuate the area and restrict access.
-
Contact the institutional safety office.
-
Only personnel trained in hazardous spill response should perform the cleanup, wearing appropriate respiratory protection (e.g., PAPR).
-
Personnel Exposure:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
By adhering to these stringent safety protocols, researchers can handle this compound with the necessary caution, ensuring personal safety and the integrity of their work. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet for any chemical before beginning work.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
